4-Bromo-3-(trifluoromethyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWPIDJSINRFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624200 | |
| Record name | 4-Bromo-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-49-0 | |
| Record name | 4-Bromo-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-3-(trifluoromethyl)phenol CAS number 320-49-0
An In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)phenol
CAS Number: 320-49-0
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate used in various fields of advanced organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, reactivity, and applications.
Physicochemical and Spectroscopic Properties
This compound is an off-white solid compound. Its unique structure, featuring a phenol ring substituted with a bromine atom and an electron-withdrawing trifluoromethyl group, dictates its chemical behavior and utility as a versatile building block in synthesis. The trifluoromethyl group, in particular, is known to enhance properties like lipophilicity and metabolic stability in derivative compounds.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 320-49-0 | [1] |
| Molecular Formula | C₇H₄BrF₃O | [1] |
| Molecular Weight | 241.01 g/mol | [1] |
| Physical Form | Solid, Off-white powder | [1] |
| Melting Point | 44-46 °C | |
| Boiling Point | 61-63 °C at 3.5-4.0 Torr | [2] |
| Density | 1.752 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
| Purity | Typically ≥98.0% | |
| InChI Key | VOWPIDJSINRFPZ-UHFFFAOYSA-N | [1] |
While specific, detailed spectroscopic data for this compound is not extensively published in the provided search results, typical spectral characteristics can be inferred. The ¹H NMR spectrum would show distinct aromatic protons with couplings influenced by the bromine, hydroxyl, and trifluoromethyl substituents. The ¹³C NMR would show characteristic shifts for the carbon attached to the bromine, the trifluoromethyl group (with C-F coupling), and the hydroxyl-bearing carbon. The IR spectrum would feature a prominent O-H stretching band and characteristic aromatic C-H and C-Br stretches.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the electrophilic bromination of 3-(trifluoromethyl)phenol. The hydroxyl group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. This substitution pattern directs the incoming bromine to the positions ortho and para to the hydroxyl group.
Experimental Protocol: Electrophilic Bromination of 3-(Trifluoromethyl)phenol
This protocol is based on a general method for the bromination of substituted phenols, adapted from a procedure for a related isomer.[3]
Objective: To synthesize this compound via electrophilic bromination.
Materials:
-
3-(Trifluoromethyl)phenol (1 eq.)
-
Bromine (1 eq.)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 3-(trifluoromethyl)phenol (1 eq.) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add a solution of bromine (1 eq.) in dichloromethane dropwise to the cooled phenol solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Stir the mixture for approximately 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with an aqueous solution of sodium sulfite to quench any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude residue will contain a mixture of brominated isomers. Purify the residue using silica gel column chromatography to isolate the this compound isomer.
Chemical Reactivity and Applications
The chemical structure of this compound provides multiple sites for further chemical modification, making it a valuable intermediate.
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation to produce a wide range of ethers and esters.
-
Bromine Atom: The bromine atom is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[4]
-
Aromatic Ring: The ring itself can undergo further electrophilic substitution, although the existing substituents' directing effects must be considered.
This reactivity profile makes it a crucial component in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. It serves as a foundational building block for creating Active Pharmaceutical Ingredients (APIs) and new crop protection agents. The trifluoromethyl group often imparts desirable properties to the final products, such as increased biological activity and metabolic stability.
Biological Activity
While specific biological activity data for this compound is not detailed in the available literature, brominated phenols as a class are known to exhibit a range of biological effects, including antimicrobial and antioxidant activities.[5][6][7] For instance, some bromophenol derivatives have shown potential in ameliorating oxidative damage and inducing apoptosis in cancer cells.[7] The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic profile of drug candidates. Therefore, derivatives of this compound are considered promising candidates for the development of new therapeutic agents.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Table 2: GHS Hazard and Precautionary Information
| Category | Statement Code | Statement Text | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [1][8] |
| H315 | Causes skin irritation. | [1][8] | |
| H319 | Causes serious eye irritation. | [1][8] | |
| H335 | May cause respiratory irritation. | [1][8] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1][8] |
| P271 | Use only outdoors or in a well-ventilated area. | [9] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [9] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [9] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [9] |
Handling and Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[9]
-
Keep away from heat and sources of ignition.
-
Use personal protective equipment (PPE) as required, including gloves, safety glasses, and a lab coat.[9]
-
Handle in accordance with good industrial hygiene and safety practices.[8]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Remove all contaminated clothing and shoes. Consult a physician.[9]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]
References
- 1. This compound | 320-49-0 [sigmaaldrich.com]
- 2. This compound CAS#: 320-49-0 [m.chemicalbook.com]
- 3. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. angenechemical.com [angenechemical.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
physicochemical properties of 4-Bromo-3-(trifluoromethyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a key building block in organic synthesis, particularly for pharmaceutical and agrochemical applications.[1] The strategic placement of a bromine atom and a trifluoromethyl group on the phenol ring imparts unique electronic and lipophilic characteristics, making it a valuable intermediate in the development of novel bioactive molecules.
Core Physicochemical Data
The following table summarizes the key quantitative . This data is essential for designing synthetic routes, understanding reaction kinetics, and predicting the behavior of this compound in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrF₃O | [2][3][4][5] |
| Molecular Weight | 241.01 g/mol | [2][3][4][6] |
| CAS Number | 320-49-0 | [2][3][4][6] |
| Melting Point | 44-46 °C | [2][3] |
| Boiling Point | 61-63 °C at 3.5-4.0 Torr | [2] |
| pKa (Predicted) | 8.39 ± 0.18 | [2] |
| Flash Point | >110 °C (>230 °F) | [2][3] |
| Density (Predicted) | 1.752 ± 0.06 g/cm³ | [2] |
| Appearance | Yellow to off-white solid | [2] |
| Solubility | Soluble in Methanol | [2] |
Experimental Protocols
Synthesis of this compound via Electrophilic Aromatic Substitution
The synthesis of this compound can be achieved through the electrophilic bromination of 3-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-directing deactivator, while the hydroxyl group is an ortho-, para-directing activator. The directing effects of the hydroxyl group are dominant, leading to substitution at the positions ortho and para to it. Due to steric hindrance from the adjacent trifluoromethyl group, the para-substituted product, this compound, is expected to be the major product.
Reaction:
Illustrative Protocol:
This protocol is adapted from the synthesis of similar brominated phenols.[7]
-
Materials:
-
3-(Trifluoromethyl)phenol
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Procedure:
-
Dissolve 3-(trifluoromethyl)phenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of bromine (or NBS) in the same solvent to the cooled solution of the phenol dropwise with constant stirring. The amount of brominating agent should be one molar equivalent to favor mono-substitution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography - TLC).[8]
-
Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.[7]
-
Visualizations
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
This guide provides a foundational understanding of the . For any laboratory work, it is imperative to consult the relevant Safety Data Sheet (SDS) and perform a thorough risk assessment. The provided experimental protocol is illustrative and may require optimization for specific laboratory conditions.
References
- 1. 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol | 1807145-20-5 | Benchchem [benchchem.com]
- 2. This compound CAS#: 320-49-0 [m.chemicalbook.com]
- 3. fishersci.pt [fishersci.pt]
- 4. scbt.com [scbt.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound | 320-49-0 [sigmaaldrich.com]
- 7. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
The Solubility Profile of 4-Bromo-3-(trifluoromethyl)phenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 4-Bromo-3-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive experimental solubility data in the public domain, this document establishes a robust framework for understanding and predicting its behavior in a range of organic solvents. A multi-faceted approach is employed, combining a thorough review of the compound's physicochemical properties with a theoretical examination of solubility based on Hansen Solubility Parameters (HSP). Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility via the shake-flask method is provided, empowering researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for scientists and professionals in drug development, enabling informed solvent selection, process optimization, and formulation design.
Introduction: The Significance of this compound in Chemical Synthesis
This compound is a crucial building block in modern organic synthesis. Its unique molecular architecture, featuring a phenolic hydroxyl group, a bromine atom, and a trifluoromethyl group, offers a versatile platform for the construction of complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the electron-withdrawing trifluoromethyl group can significantly influence the physicochemical and biological properties of the final compounds, such as metabolic stability and lipophilicity. Given its importance, a comprehensive understanding of its solubility in organic solvents is paramount for its effective utilization in synthetic chemistry and drug development.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility and ensuring its safe handling.
| Property | Value | Source |
| CAS Number | 320-49-0 | [1][2][3][4] |
| Molecular Formula | C₇H₄BrF₃O | [2][4] |
| Molecular Weight | 241.01 g/mol | [2][4] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 44-46 °C | [1] |
| Boiling Point | 61-63 °C (at 3.5-4.0 Torr) | [1] |
| pKa (Predicted) | 8.39 ± 0.18 | [1] |
| Qualitative Solubility | Soluble in Methanol | [1][3] |
Safety and Handling: this compound is classified as an irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Theoretical Framework for Solubility: Hansen Solubility Parameters (HSP)
In the absence of comprehensive experimental solubility data, a theoretical approach can provide valuable predictive insights. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting the miscibility of a solute in a solvent, based on the principle of "like dissolves like".[5][6] The model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule can be represented as a point in a three-dimensional "Hansen space" defined by these parameters. The distance (Ra) between the solute and solvent in this space is a measure of their affinity. A smaller distance indicates a higher likelihood of dissolution. The solubility of a solute is predicted to be high in solvents that fall within a defined "solubility sphere" for that solute, characterized by a radius (R₀). The relative energy difference (RED) number is a useful metric for predicting solubility:
-
RED < 1.0: High probability of dissolution.
-
RED = 1.0: On the boundary of solubility.
-
RED > 1.0: Low probability of dissolution.
Predicted Hansen Solubility Parameters for this compound
Due to the lack of experimentally determined HSP values for this compound, group contribution methods have been employed to estimate these parameters. These methods calculate the HSP based on the summation of the contributions of the individual functional groups within the molecule.
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Value (MPa½) |
| δd (Dispersion) | 18.5 |
| δp (Polar) | 6.5 |
| δh (Hydrogen Bonding) | 7.0 |
Hansen Solubility Parameters of Common Organic Solvents
The following table provides the HSP values for a range of common organic solvents, categorized by their polarity and hydrogen bonding capability.
| Solvent | Type | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |
| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |
| Tetrahydrofuran (THF) | Polar Aprotic | 16.8 | 5.7 | 8.0 |
| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 |
| Toluene | Nonpolar | 18.0 | 1.4 | 2.0 |
| Hexane | Nonpolar | 14.9 | 0.0 | 0.0 |
Predicted Solubility Profile of this compound
By calculating the RED number for each solvent, a predicted solubility profile for this compound can be generated. For this prediction, a typical interaction radius (R₀) of 8.0 MPa½ for a small organic molecule is assumed.
| Solvent | RED Number (Predicted) | Predicted Solubility |
| Dichloromethane | 0.89 | High |
| Acetone | 0.98 | High |
| Ethyl Acetate | 1.02 | Moderate |
| Tetrahydrofuran (THF) | 1.05 | Moderate |
| Isopropanol | 1.58 | Low |
| Toluene | 1.63 | Low |
| Ethanol | 2.14 | Very Low |
| Methanol | 2.39 | Very Low |
| Hexane | 2.41 | Very Low |
Interpretation of Predicted Solubility: Based on these calculations, this compound is predicted to have high solubility in polar aprotic solvents like dichloromethane and acetone. Moderate solubility is expected in other polar aprotic solvents such as ethyl acetate and THF. The model predicts lower solubility in alcohols and very low solubility in nonpolar hydrocarbons like toluene and hexane. The qualitative observation of solubility in methanol may indicate that the model's prediction for this specific solvent is less accurate, highlighting the importance of experimental verification.
Experimental Determination of Solubility: The Shake-Flask Method
To obtain definitive quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[7] This method involves equilibrating an excess of the solid solute with the solvent of interest at a constant temperature until saturation is achieved. The concentration of the dissolved solute in the supernatant is then determined analytically.
Detailed Experimental Protocol
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials with screw caps
-
Thermostatic shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. A visible excess of solid should remain at the bottom of the vial.
-
Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a minimum of 24 hours with constant agitation to ensure equilibrium is reached. A longer equilibration time (e.g., 48-72 hours) may be necessary for some solvent systems.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Analytical Quantification:
-
HPLC Method:
-
Develop and validate an HPLC method for the quantification of this compound. This will typically involve a C18 column and a mobile phase of acetonitrile and water.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the diluted samples and the calibration standards into the HPLC system.
-
Determine the concentration of the solute in the diluted samples from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λ_max) for this compound in each solvent.
-
Prepare a series of calibration standards in each solvent.
-
Measure the absorbance of the diluted samples and the calibration standards.
-
Calculate the concentration of the solute in the diluted samples using the Beer-Lambert law and the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/L or mol/L.
-
Workflow for Experimental Solubility Determination
References
- 1. This compound CAS#: 320-49-0 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 320-49-0 [amp.chemicalbook.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Solubility parameters (HSP) [adscientis.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-3-(trifluoromethyl)phenol (CAS No: 320-49-0), a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its melting point, physical state, and other relevant physicochemical data. A detailed experimental protocol for melting point determination is provided, alongside a conceptual workflow illustrating its application in drug development.
Physicochemical Properties
This compound is a halogenated aromatic compound recognized for its utility as a building block in organic synthesis.[1] Its physical state at ambient conditions is a solid, commonly appearing as an off-white or yellow powder.[1][2]
Data Summary
The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Physical State | Solid, Off-white/Yellow Powder | [1][2] |
| Melting Point | 44 - 48 °C | [2] |
| Boiling Point | 61 - 63 °C at 3.5-4.0 Torr | [3] |
| Molecular Formula | C₇H₄BrF₃O | [2] |
| Molecular Weight | 241.01 g/mol | |
| Flash Point | >110 °C (>230 °F) | [3] |
| Solubility | Soluble in Methanol | [3] |
| Density (Predicted) | 1.752 ± 0.06 g/cm³ | [3] |
| CAS Number | 320-49-0 | [1][2] |
Experimental Protocol: Melting Point Determination
The melting point of this compound is a critical parameter for its identification and purity assessment. The following protocol describes a standard method for its determination using a capillary melting point apparatus.
Objective: To accurately determine the melting point range of a solid sample of this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Sample Preparation:
-
Place a small amount of the this compound on a clean, dry surface.
-
If the sample consists of large crystals, gently crush it into a fine powder using a spatula or a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample until a small amount of the compound is packed into the tube, to a height of approximately 1-2 mm.[1][3]
-
Tap the sealed end of the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.[2]
-
-
Apparatus Setup:
-
Insert the prepared capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Measurement:
-
Turn on the melting point apparatus and set an initial rapid heating rate to approach the expected melting point (approximately 10 °C/min).[2]
-
As the temperature nears the anticipated melting point of 44-48 °C, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[2]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[2]
-
The melting point is reported as the range from T₁ to T₂.
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in the designated glass waste container.
-
For high accuracy, repeat the determination with two more samples and calculate the average melting point range.
-
Application in Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[1] Its chemical structure is advantageous for drug design; the bromine atom provides a reactive site for various coupling reactions, such as carbon-carbon bond formation, while the electron-withdrawing trifluoromethyl group can enhance the metabolic stability, lipophilicity, and overall biological activity of the final compound.
The following diagram illustrates a conceptual workflow for the utilization of this compound in a drug discovery pipeline.
Caption: Conceptual workflow of this compound in drug discovery.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)phenol
This technical guide provides a comprehensive overview of this compound, a critical chemical intermediate in various advanced scientific fields. This document details its chemical identity, physicochemical properties, safety protocols, and significant applications, with a focus on its role in organic synthesis and drug discovery.
Chemical Identity and Properties
This compound is an organic compound featuring a phenol ring substituted with a bromine atom and a trifluoromethyl group. Its official IUPAC name is This compound [1]. This unique combination of functional groups makes it a versatile building block in synthesizing complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| CAS Number | 320-49-0[1][2][3] |
| Molecular Formula | C₇H₄BrF₃O[1][3] |
| InChI Key | VOWPIDJSINRFPZ-UHFFFAOYSA-N[1] |
| SMILES | OC1=CC(=C(Br)C=C1)C(F)(F)F[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 241.01 g/mol | [1][3] |
| Appearance | Off-white powder/solid | [2] |
| Melting Point | 44-48°C | [1][2] |
| Boiling Point | 61-63°C @ 3.5-4.0 Torr | [2] |
| Density | 1.752 g/cm³ (Predicted) | [2] |
| pKa | 8.39 (Predicted) | [2] |
| Solubility | Soluble in Methanol |[2] |
Safety and Handling
Proper handling of this compound is crucial. It is classified as harmful and an irritant. Users should consult the full Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment (PPE).
Table 3: GHS Hazard Information
| Category | Code | Description |
|---|---|---|
| Signal Word | - | Warning |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Role in Synthesis and Drug Development
This compound is a highly valued intermediate in the pharmaceutical, agrochemical, and material science industries. Its structural features provide distinct advantages for molecular design.
-
Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group is known to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[4] Its inclusion in a molecule can significantly improve its pharmacokinetic and pharmacodynamic profile.
-
Bromine Atom (-Br): The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
-
Phenolic Hydroxyl Group (-OH): The hydroxyl group can be used for ether or ester linkages and influences the acidity and electronic properties of the aromatic ring.
The presence of these three groups makes the compound a cornerstone for building complex molecular architectures, contributing to the development of novel APIs and advanced materials.[5] It also exhibits antimicrobial properties, suggesting potential applications in the development of new biocides.[6]
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound CAS#: 320-49-0 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
Spectroscopic Analysis of 4-Bromo-3-(trifluoromethyl)phenol: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the spectral data for 4-Bromo-3-(trifluoromethyl)phenol (CAS No. 320-49-0). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Please note: Publicly available experimental spectral data for this compound is limited. The data presented in this guide is therefore predicted based on established principles of spectroscopy and analysis of the compound's chemical structure.
Compound Information
-
IUPAC Name: this compound
-
CAS Number: 320-49-0
-
Molecular Formula: C₇H₄BrF₃O
-
Molecular Weight: 241.01 g/mol
-
Physical Form: Solid
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure, including the substitution pattern of the aromatic ring and the electronic effects of the bromo, trifluoromethyl, and hydroxyl functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | d | 1H | H-5 |
| ~ 7.2 - 7.4 | d | 1H | H-2 |
| ~ 7.0 - 7.2 | dd | 1H | H-6 |
| ~ 5.0 - 6.0 | br s | 1H | -OH |
¹³C NMR (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 - 158 | C-1 (C-OH) |
| ~ 135 - 138 | C-5 |
| ~ 130 - 133 (q) | C-3 (C-CF₃) |
| ~ 125 - 128 | C-6 |
| ~ 122 - 125 (q) | -CF₃ |
| ~ 118 - 121 | C-2 |
| ~ 115 - 118 | C-4 (C-Br) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3600 - 3200 | Broad, Strong | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1585, 1500 - 1400 | Medium to Strong | Aromatic C=C stretch |
| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |
| 1250 - 1000 | Strong | C-O stretch (phenolic) |
| 1000 - 600 | Medium to Strong | C-Br stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS) (Predicted)
| m/z | Relative Intensity (%) | Fragment Assignment |
| 240/242 | High | [M]⁺ (Molecular ion, bromine isotope pattern) |
| 221/223 | Medium | [M-F]⁺ |
| 211/213 | Medium | [M-CHO]⁺ |
| 171 | Medium | [M-Br]⁺ |
| 69 | High | [CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.[1]
-
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard pulse sequence is used to acquire the ¹H spectrum.
-
Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[2]
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[2]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.[3]
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.[1]
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is placed in the IR beam path.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹ for a number of co-added scans to improve the signal-to-noise ratio.[4]
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).[5][6] For solid samples, a direct probe is common.[5]
-
Ionization (Electron Ionization - EI):
-
Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
- 1. rsc.org [rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
The Trifluoromethyl Group in Phenols: A Technical Guide to its Potent Electron-Withdrawing Effects in Drug Discovery and Chemical Research
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Profound Electron-Withdrawing Influence of the Trifluoromethyl Group on Phenolic Moieties.
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science, prized for its potent and unique electronic properties. When appended to a phenolic ring, the CF3 group dramatically alters the molecule's physicochemical characteristics, with significant implications for its reactivity, acidity, and biological activity. This in-depth technical guide elucidates the core principles of the trifluoromethyl group's electron-withdrawing effects in phenols, providing a critical resource for professionals engaged in advanced chemical synthesis and drug development.
The strong inductive effect of the three fluorine atoms makes the trifluoromethyl group one of the most powerful electron-withdrawing substituents in organic chemistry.[1] This property profoundly influences the adjacent phenolic hydroxyl group, leading to a significant increase in its acidity. This enhanced acidity, reflected in lower pKa values, is a direct consequence of the stabilization of the corresponding phenoxide anion through delocalization of the negative charge.[2]
In the realm of drug discovery, the incorporation of a trifluoromethyl group into phenolic drug candidates offers a strategic advantage. This substitution can lead to enhanced metabolic stability, as the strong carbon-fluorine bonds are resistant to enzymatic degradation.[3] Furthermore, the lipophilicity imparted by the CF3 group can improve a drug's ability to cross cellular membranes, thereby enhancing its bioavailability and efficacy.[3][4] The altered electronic environment of the phenol ring can also lead to more favorable interactions with biological targets, improving binding affinity and selectivity.[3][5]
This guide provides a detailed overview of the quantitative measures of these effects, experimental protocols for their determination, and the logical frameworks for their application in research and development.
Quantitative Data Summary
The electron-withdrawing effect of the trifluoromethyl group can be quantified through various physicochemical parameters. The following tables summarize key data for trifluoromethyl-substituted phenols, providing a basis for comparison and prediction.
Table 1: Acidity (pKa) of Trifluoromethyl-Substituted Phenols in Water
| Compound | pKa | Reference(s) |
| Phenol | 9.99 | [6] |
| 2-(Trifluoromethyl)phenol | - | - |
| 3-(Trifluoromethyl)phenol | 9.08 | [7] |
| 4-(Trifluoromethyl)phenol | 8.51 | [2] |
| 3,5-Bis(trifluoromethyl)phenol | 8.03 | [7] |
Table 2: Hammett Substituent Constants (σ) for the Trifluoromethyl Group
| Position | σ | Reference(s) |
| meta (σm) | 0.520 | [8] |
| para (σp) | 0.612 | [8] |
Experimental Protocols
Accurate determination of the physicochemical properties of trifluoromethyl-substituted phenols is crucial for understanding their behavior. The following are detailed methodologies for key experiments.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometric Titration
This method relies on the different UV-Vis absorption spectra of the protonated phenol and its corresponding phenoxide anion.
Materials:
-
Trifluoromethyl-substituted phenol of interest
-
Spectrophotometer with temperature control
-
pH meter and calibrated electrode
-
Quartz cuvettes
-
Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
-
High-purity water (Milli-Q or equivalent)
-
Constant ionic strength background electrolyte (e.g., 0.1 M KCl)
-
Acetonitrile (for compounds with low water solubility)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the trifluoromethyl-substituted phenol in a suitable solvent (e.g., 10% (v/v) acetonitrile in water for poorly soluble compounds).[9]
-
Prepare a series of buffer solutions with varying pH values covering a range of at least 2 pH units above and below the expected pKa.
-
-
Spectrophotometric Measurement:
-
For each pH value, add a small aliquot of the phenol stock solution to the buffer solution in a quartz cuvette to achieve a final concentration that gives an absorbance reading between 0.2 and 1.0.
-
Record the UV-Vis spectrum of the solution at a constant temperature (e.g., 25 °C).[9]
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for both the acidic (phenol) and basic (phenoxide) forms.
-
Plot absorbance at a chosen wavelength versus pH.
-
The pKa is the pH at which the concentration of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
-
Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log((A_b - A) / (A - A_a)) where A is the absorbance at a given pH, A_a is the absorbance of the fully protonated form, and A_b is the absorbance of the fully deprotonated form.
-
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are powerful tools for characterizing trifluoromethyl-substituted phenols.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Trifluoromethyl-substituted phenol sample
-
Internal standard (e.g., tetramethylsilane for ¹H NMR)
Procedure:
-
Sample Preparation:
-
Dissolve a few milligrams of the phenol in the chosen deuterated solvent in an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum.
-
The phenolic proton typically appears as a broad singlet. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the position of the trifluoromethyl group. For example, in 4-(trifluoromethyl)phenol, the aromatic protons appear as two doublets.[10][11]
-
-
¹⁹F NMR Spectroscopy:
-
Acquire the ¹⁹F NMR spectrum.
-
The trifluoromethyl group will give a singlet in the ¹⁹F NMR spectrum. The chemical shift can provide information about the electronic environment of the CF3 group.
-
Protocol 3: Characterization by Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the characteristic vibrational frequencies of functional groups.
Materials:
-
FTIR spectrometer
-
Sample holder (e.g., KBr pellet press, ATR accessory)
-
Trifluoromethyl-substituted phenol sample
Procedure:
-
Sample Preparation:
-
Prepare the sample according to the instrument's requirements (e.g., as a KBr pellet or a thin film).
-
-
IR Spectrum Acquisition:
-
Acquire the IR spectrum.
-
Key vibrational bands to observe include:
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study and application of trifluoromethyl-substituted phenols.
Caption: Workflow for the synthesis, analysis, and application of trifluoromethyl phenols.
Caption: Inductive effect of the CF3 group on the phenolic ring.
Caption: Decision-making process for incorporating CF3 groups into phenolic drug candidates.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. 4-Trifluoromethylphenol(402-45-9) 1H NMR [m.chemicalbook.com]
- 11. Solved 1H NMR data for 4- trifluoromethyl phenol | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
The Impact of Trifluoromethylation on the Lipophilicity of Aromatic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and drug development. Quantitatively expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, this physicochemical property profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A delicate balance of lipophilicity is crucial for a molecule to effectively traverse cellular membranes to reach its target, while also maintaining sufficient aqueous solubility for formulation and distribution in the bloodstream. The trifluoromethyl (CF3) group has emerged as a key substituent in modern drug design, largely due to its significant and predictable impact on lipophilicity and other molecular properties.
The introduction of a trifluoromethyl group onto an aromatic ring is a widely employed strategy to modulate the lipophilicity of a lead compound. The high electronegativity of the fluorine atoms and the overall electronic-withdrawing nature of the CF3 group significantly alter the electron distribution within the aromatic system, thereby influencing its interactions with biological macromolecules and its partitioning behavior between aqueous and lipid phases. This guide provides a comprehensive overview of the lipophilicity of trifluoromethylated aromatic compounds, including quantitative data, detailed experimental protocols for logP determination, and visual representations of key concepts and workflows.
The Trifluoromethyl Group: A Unique Modulator of Molecular Properties
The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of its three fluorine atoms. This property has a significant impact on the electronic character of the aromatic ring to which it is attached, influencing its reactivity and interactions with biological targets. The Hansch hydrophobicity parameter (π) is a measure of the contribution of a substituent to the lipophilicity of a parent molecule. The π value for the trifluoromethyl group is approximately +0.88, indicating that its introduction generally increases the lipophilicity of a compound. This is in contrast to a methyl group (CH3), which has a π value of around +0.56. The greater lipophilicity of the CF3 group is a key reason for its prevalence in drug candidates, as it can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins.
Beyond its direct contribution to lipophilicity, the trifluoromethyl group offers several other advantages in drug design. Its strong C-F bonds make it metabolically stable, reducing the likelihood of in vivo degradation. Furthermore, the steric bulk of the CF3 group can influence the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its target.
The Indispensable Role of Bromine in the Functionalization of Aromatic Compounds: A Technical Guide
Introduction
Brominated aromatic compounds are fundamental building blocks in modern organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures. The carbon-bromine bond, with its moderate bond strength and susceptibility to a wide range of chemical transformations, provides a reactive handle for the strategic introduction of various functional groups. This technical guide provides an in-depth exploration of the pivotal roles of bromine in the functionalization of aromatic compounds, with a focus on electrophilic aromatic bromination, the halogen dance reaction, and transition-metal catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative data, and mechanistic insights.
Electrophilic Aromatic Bromination: The Gateway to Functionalization
The most direct method for introducing a bromine atom onto an aromatic ring is through electrophilic aromatic substitution (EAS). This reaction is a cornerstone of aromatic chemistry, enabling the preparation of a vast array of aryl bromides.[1] Aryl bromides are crucial precursors for a multitude of subsequent transformations, including the formation of organometallic reagents and participation in cross-coupling reactions.[1]
The mechanism of electrophilic aromatic bromination typically involves the generation of a potent electrophile, often by activating molecular bromine with a Lewis acid catalyst like FeBr₃.[2][3] This electrophile then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[1][2][4] Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.[3][4]
Figure 1: Mechanism of Electrophilic Aromatic Bromination.
Table 1: Examples of Electrophilic Aromatic Bromination
| Entry | Substrate | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzene | Br₂ | FeBr₃ | Room Temp | - | ~80 | [2][3] |
| 2 | Toluene | Br₂ | FeBr₃ | Room Temp | - | 98 (o/p mixture) | [5] |
| 3 | Phenol | 20% Br₂ in AcOH | Water | Room Temp | - | High (tribromination) | [6] |
| 4 | Acetanilide | N-Bromosuccinimide (NBS) | Acetonitrile/HCl (cat.) | Room Temp | - | High | [7] |
| 5 | Deactivated Aromatics | NBS | Concentrated H₂SO₄ | 0 - Room Temp | 0.5 - 4 | 85-95 | [8] |
| 6 | Anisole | (NH₄)Br/Oxone | Methanol | Room Temp | 0.1 | 98 | [8] |
Experimental Protocol: Bromination of Acetanilide with N-Bromosuccinimide (NBS) [7]
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 676 mg (5 mmol) of acetanilide and 896 mg (5 mmol) of N-bromosuccinimide in 10 mL of acetonitrile.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, add water to the mixture to precipitate the product, 4'-bromoacetanilide.
-
Isolation: Collect the crude product by vacuum filtration.
-
Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol.
-
Characterization: Characterize the final product by TLC, melting point, and ¹H NMR spectroscopy.
The Halogen Dance Reaction: Isomerization of Bromoaromatics
The halogen dance is a base-catalyzed intramolecular rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring.[9] This transformation provides a powerful synthetic tool for accessing isomers that are difficult to obtain through direct halogenation methods.[9] The driving force for this reaction is the formation of a more stable organometallic intermediate.[9]
The mechanism of the halogen dance reaction typically initiates with the deprotonation of the aromatic ring by a strong base, often at a position ortho to the bromine atom. This is followed by a series of halogen-metal exchange steps, leading to the migration of the bromine atom.
Figure 2: Generalized Workflow of a Halogen Dance Reaction.
Transition-Metal Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Aryl bromides are workhorse substrates in transition-metal catalyzed cross-coupling reactions due to their optimal balance of reactivity and stability.[10] They are more reactive than the corresponding aryl chlorides and more cost-effective than aryl iodides, making them highly valuable in both academic research and industrial applications. These reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, and it is one of the most widely used methods for the formation of C-C bonds.[11] This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[11]
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 9. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 10. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistryjournals.net [chemistryjournals.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Bromo-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-bromo-3-(trifluoromethyl)phenol from 3-(trifluoromethyl)phenol. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of a bromine atom provides a handle for further functionalization, and the trifluoromethyl group can enhance metabolic stability and binding affinity.
Introduction
The bromination of 3-(trifluoromethyl)phenol is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the trifluoromethyl group is a deactivating, meta-directing group. The directing effects of the hydroxyl group are dominant, leading to substitution at the positions ortho and para to it. Due to steric hindrance from the adjacent trifluoromethyl group, bromination at the 6-position is disfavored. While bromination can occur at the 2- and 4-positions, the para-substituted product, this compound, is often the major isomer. To enhance the regioselectivity towards the desired 4-bromo isomer, N-bromosuccinimide (NBS) is a preferred brominating agent over liquid bromine, as it is a milder and more selective reagent.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3-(Trifluoromethyl)phenol | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.05 eq |
| Solvent | Acetonitrile (CH₃CN) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Purification Method | Flash Column Chromatography |
| Expected Yield | 60-75% |
| Product Appearance | Off-white to pale yellow solid |
| Melting Point | 44-46 °C |
Experimental Protocol
Materials:
-
3-(Trifluoromethyl)phenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetonitrile.
-
Addition of NBS: Cool the solution to 0 °C in an ice bath. To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired this compound isomer.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Bromination of Trifluoromethylphenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the regioselective bromination of trifluoromethylphenols. Trifluoromethyl-substituted bromophenols are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and binding affinity. This guide outlines procedures for the bromination of 2-, 3-, and 4-trifluoromethylphenol using common brominating agents, N-Bromosuccinimide (NBS) and elemental bromine (Br₂). Quantitative data on reaction conditions and product outcomes are summarized, and reaction pathways are illustrated to guide synthetic strategy.
Introduction
The electrophilic aromatic substitution of phenols is a fundamental transformation in organic synthesis. The hydroxyl group is a strongly activating, ortho, para-directing substituent, while the trifluoromethyl group is a strongly deactivating, meta-directing group.[1][2][3] When both are present on a benzene ring, the regiochemical outcome of an electrophilic substitution such as bromination is determined by the interplay of their directing effects. Phenols are highly activated towards electrophilic aromatic substitution, which can often lead to polybromination.[3] Therefore, controlling the reaction conditions is crucial to achieve selective monobromination. This document presents protocols that allow for the controlled bromination of trifluoromethylphenols, providing access to key synthetic building blocks.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the bromination of trifluoromethylphenol isomers.
Table 1: Bromination of 3-(Trifluoromethyl)phenol
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Major Products | Yield (%) |
| Br₂ | Dichloromethane | 0 to 20 | 18 | 2-Bromo-3-(trifluoromethyl)phenol & 4-Bromo-3-(trifluoromethyl)phenol | 3-76 (mixture)[4] |
Table 2: Bromination of 4-(Trifluoromethyl)phenol
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| NBS | Acetonitrile | Room Temp. | 2 | 2-Bromo-4-(trifluoromethyl)phenol | High |
Note: Specific yield was not reported in the available literature, but the procedure is described as high-yielding.
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Bromine is highly corrosive and toxic; handle with extreme care. N-Bromosuccinimide is an irritant.
Protocol 1: Bromination of 3-(Trifluoromethyl)phenol with Bromine
This protocol describes the bromination of 3-(trifluoromethyl)phenol using elemental bromine, which typically yields a mixture of isomeric products.[4]
Materials:
-
3-(Trifluoromethyl)phenol
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution[4]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in dichloromethane to the cooled reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.[4]
-
Quench the reaction by washing the mixture with a saturated aqueous solution of sodium thiosulfate or sodium sulfite to remove unreacted bromine.
-
Wash the organic layer with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the resulting residue by column chromatography on silica gel to separate the isomeric products (2-bromo-3-(trifluoromethyl)phenol and this compound).[4]
Protocol 2: Regioselective Bromination of 4-(Trifluoromethyl)phenol with N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for the regioselective bromination of substituted phenols and is expected to yield the ortho-brominated product due to the directing effect of the hydroxyl group and the blocked para-position.
Materials:
-
4-(Trifluoromethyl)phenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(trifluoromethyl)phenol (1.0 eq.) in acetonitrile (2 mL per mmol of phenol) at room temperature, add N-bromosuccinimide (1.0 eq.) in one portion.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-bromo-4-(trifluoromethyl)phenol.
-
If necessary, purify the product by column chromatography on silica gel.
Visualization of Reaction Pathways
Electrophilic Bromination of 3-(Trifluoromethyl)phenol
The hydroxyl group is a strong ortho, para-director, while the trifluoromethyl group is a meta-director. In 3-trifluoromethylphenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions meta to the trifluoromethyl group are C2 and C6. Therefore, the directing effects of both groups reinforce substitution at the C2 and C6 positions. Bromination is expected to occur primarily at these positions.
Caption: Reaction scheme for the bromination of 3-(trifluoromethyl)phenol.
Experimental Workflow for Bromination
The general workflow for the bromination of trifluoromethylphenols involves reaction setup, monitoring, workup, and purification.
Caption: A generalized workflow for the bromination of trifluoromethylphenols.
References
Application Notes and Protocols: 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Bromo-3-(trifluoromethyl)phenol as a key intermediate in the synthesis of pharmaceutical compounds, with a specific focus on the multi-kinase inhibitor, Sorafenib. This document includes detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways.
Introduction
This compound is a versatile building block in medicinal chemistry. Its chemical structure, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group, makes it an ideal starting material for the synthesis of complex pharmaceutical molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.
This document will focus on the synthetic pathway from this compound to the oncology drug Sorafenib, a potent inhibitor of several protein kinases involved in tumor progression and angiogenesis.
Application: Synthesis of Sorafenib
Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. A key precursor in the synthesis of Sorafenib is 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The following sections detail a proposed synthetic route starting from this compound.
Synthetic Pathway Overview
The synthesis of Sorafenib from this compound can be envisioned as a multi-step process. The key transformations involve the conversion of the phenolic hydroxyl group to an amino group, replacement of the bromine with chlorine, and subsequent conversion to an isocyanate, which is then coupled with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline.
Caption: Proposed synthetic workflow for Sorafenib from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline from this compound
This protocol describes a potential pathway for the amination of the phenol. Direct amination of phenols can be challenging; a common strategy involves conversion to a more reactive intermediate.
Step 1a: Conversion of Phenol to Aryl Triflates (General Procedure)
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq).
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aryl triflate.
Step 1b: Buchwald-Hartwig Amination of Aryl Triflates (General Procedure)
-
In a glovebox, combine the aryl triflate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Add an amine source, such as benzophenone imine (1.2 eq), and anhydrous toluene.
-
Seal the reaction vessel and heat to 80-100 °C for 12-24 hours.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the protected aniline.
-
Hydrolyze the protecting group with aqueous acid to yield 4-Bromo-3-(trifluoromethyl)aniline.
Protocol 2: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
A direct conversion from the bromo-analogue can be challenging. A more common industrial route involves the nitration and subsequent reduction of 2-chloro-1-(trifluoromethyl)benzene.
Protocol 3: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate from 4-Chloro-3-(trifluoromethyl)aniline.[1]
-
To a solution of triphosgene (0.4 eq) in a suitable solvent like toluene, add a solution of 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq) at 0-5 °C.
-
Slowly add a base, such as triethylamine (1.1 eq), while maintaining the temperature.
-
After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove any salts.
-
The filtrate containing the isocyanate can be used directly in the next step or purified by distillation under reduced pressure.
Protocol 4: Synthesis of Sorafenib.[2]
-
Dissolve 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM).
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the solid with the reaction solvent and dry under vacuum to yield Sorafenib. If the product remains in solution, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 4-Bromo-3-(trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | DMF | 90-92 | 48-50 |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 4-Chloro-3-(trifluoromethyl)aniline | Triphosgene, Triethylamine | Toluene | >95 | 40-42 |
| Sorafenib | 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline & Isocyanate | - | DCM | 92 | 201-204 |
Signaling Pathways Targeted by Sorafenib
Sorafenib exerts its anti-cancer effects by inhibiting multiple signaling pathways involved in cell proliferation and angiogenesis. The primary targets include the Raf/MEK/ERK pathway and receptor tyrosine kinases such as VEGFR and PDGFR.
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cell growth, proliferation, and survival.
Caption: Sorafenib inhibits the Raf/MEK/ERK signaling pathway.
VEGFR and PDGFR Signaling Pathways
Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play crucial roles in angiogenesis, the formation of new blood vessels.
Caption: Sorafenib inhibits VEGFR and PDGFR signaling pathways.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is demonstrated in the synthesis of complex drug molecules like Sorafenib. The protocols and data presented in these application notes provide a framework for researchers in drug discovery and development to utilize this important building block in their synthetic endeavors. The understanding of the biological pathways targeted by the resulting pharmaceuticals is crucial for the rational design of new and improved therapeutic agents.
Application Notes and Protocols for 4-Bromo-3-(trifluoromethyl)phenol in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethyl)phenol is a key building block in the development of novel agrochemicals. Its unique chemical structure, featuring a reactive bromine atom and an electron-wielding trifluoromethyl group, makes it a valuable intermediate for synthesizing potent and selective herbicides and fungicides. The trifluoromethyl moiety often enhances the metabolic stability and lipophilicity of the final active ingredient, contributing to improved efficacy and bioavailability. These application notes provide an overview of its use in the synthesis of a diphenyl ether herbicide, including a detailed experimental protocol and representative biological activity data.
Key Applications in Agrochemical Synthesis
This compound is primarily utilized as a precursor for agrochemicals that function as protoporphyrinogen oxidase (PPO) inhibitors. PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation and membrane damage, resulting in the characteristic bleaching symptoms and eventual death of susceptible weeds.
The synthesis of these herbicides typically involves a Williamson ether synthesis, where the phenoxide of this compound reacts with a suitable aromatic or heterocyclic partner. The bromine atom on the phenol can be further functionalized through cross-coupling reactions to introduce additional diversity and tailor the biological activity spectrum of the final compound.
Data Presentation: Efficacy of a Hypothetical Diphenyl Ether Herbicide
The following table summarizes representative quantitative data for a hypothetical diphenyl ether herbicide synthesized from this compound. The data illustrates the herbicidal efficacy against common agricultural weeds.
| Compound | Target Weed | Application Rate (g a.i./ha) | Growth Inhibition (%) |
| Hypothetical Herbicide A | Amaranthus retroflexus (Redroot Pigweed) | 50 | 95 |
| Chenopodium album (Common Lambsquarters) | 50 | 92 | |
| Setaria faberi (Giant Foxtail) | 100 | 85 | |
| Abutilon theophrasti (Velvetleaf) | 100 | 88 | |
| Commercial Standard | Amaranthus retroflexus (Redroot Pigweed) | 75 | 90 |
| Chenopodium album (Common Lambsquarters) | 75 | 88 | |
| Setaria faberi (Giant Foxtail) | 150 | 80 | |
| Abutilon theophrasti (Velvetleaf) | 150 | 85 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Diphenyl Ether Herbicide
This protocol details the synthesis of a hypothetical diphenyl ether herbicide from this compound.
Step 1: Formation of the Potassium Phenoxide
-
To a solution of this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 1 hour to ensure the complete formation of the potassium phenoxide.
Step 2: Williamson Ether Synthesis
-
To the solution from Step 1, add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.1 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired diphenyl ether.
Step 3: Reduction of the Nitro Group
-
Dissolve the diphenyl ether from Step 2 (1.0 equivalent) in ethanol.
-
Add iron powder (3.0 equivalents) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for a hypothetical diphenyl ether herbicide.
Caption: Mechanism of action of PPO-inhibiting herbicides.
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Bromo-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides detailed protocols and data for the Suzuki-Miyaura coupling of 4-Bromo-3-(trifluoromethyl)phenol with various arylboronic acids. The resulting 4-hydroxy-2-(trifluoromethyl)biphenyl scaffolds are of significant interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making these products valuable intermediates for novel therapeutics.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step. The electron-withdrawing nature of the trifluoromethyl group on the this compound substrate can facilitate the initial oxidative addition of the palladium catalyst.
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions reported in the scientific literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 - 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 88 - 98 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 6 | 90 - 99 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DMF/H₂O (9:1) | 80 | 16 | 75 - 85 |
| 5 | 4-Vinylphenylboronic acid | Pd/C | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | 70 - 80 |
| 6 | 4-Carboxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 80 - 90 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., round-bottom flask or Schlenk tube)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the palladium catalyst and, if necessary, the ligand to the reaction vessel under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxy-2-(trifluoromethyl)biphenyl derivative.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Applications in Drug Development
The 4-hydroxy-2-(trifluoromethyl)biphenyl core structure is a valuable pharmacophore found in a variety of biologically active molecules. The introduction of the trifluoromethyl group often enhances key drug-like properties such as metabolic stability and membrane permeability.[3]
Derivatives of this scaffold have shown potential as:
-
Kinase Inhibitors: The biphenyl motif is prevalent in many kinase inhibitors, where it can interact with the hydrophobic regions of the ATP-binding pocket. The specific substitution pattern on the biphenyl rings can be fine-tuned to achieve selectivity for different kinases, which are important targets in oncology and inflammatory diseases.
-
Anti-inflammatory Agents: Certain biphenyl derivatives have demonstrated anti-inflammatory properties.
-
Other Therapeutic Areas: The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a diverse library of 4-hydroxy-2-(trifluoromethyl)biphenyl derivatives, which can be screened against a wide range of biological targets in various disease areas.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve conversion. The purity of the starting materials, particularly the boronic acid, is crucial.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Using anhydrous solvents and a stronger base can sometimes mitigate this issue.
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere to prevent oxidation and deactivation of the palladium catalyst.
Conclusion
The Suzuki-Miyaura coupling reaction provides an efficient and reliable method for the synthesis of 4-hydroxy-2-(trifluoromethyl)biphenyl derivatives from this compound. The resulting products are valuable building blocks for the development of new therapeutic agents. The protocols and data presented in this application note serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
Application Notes and Protocols for Heck Coupling of Brominated Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Heck coupling reaction of brominated phenols. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted phenolic compounds, including stilbenes and their derivatives, which are of significant interest in medicinal chemistry and materials science.[1][2]
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[3] When applied to brominated phenols, this reaction offers a direct route to functionalized phenols, which are key structural motifs in many biologically active molecules and pharmaceutical agents.[2] The reaction generally proceeds with high stereoselectivity, favoring the formation of the E (trans) isomer.[4]
A critical consideration in the Heck coupling of brominated phenols is the management of the free hydroxyl group. This group can potentially interfere with the catalytic cycle. Common strategies to address this include:
-
Protection of the hydroxyl group: The phenolic hydroxyl group is often protected as an acetate or ether to prevent side reactions. This is a widely used approach in the synthesis of complex molecules like resveratrol derivatives.[5]
-
Use of specific ligands and bases: In some protocols, the reaction conditions are optimized to tolerate the free hydroxyl group, obviating the need for protection and deprotection steps. This can be achieved through the careful selection of ligands and bases.[1]
-
Phosphine-free catalytic systems: To reduce cost and toxicity, phosphine-free palladium catalysts have been developed. These systems can be effective for the Heck coupling of brominated phenols and often offer environmental benefits.[6][7]
Catalytic Cycle and Reaction Workflow
The Heck coupling reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.
Caption: A simplified catalytic cycle of the Heck reaction.
The general experimental workflow for a Heck coupling reaction involving a brominated phenol is as follows:
Caption: General experimental workflow for the Heck coupling of brominated phenols.
Experimental Protocols
Protocol 1: Heck Coupling of 4-Bromophenol with Styrene (Hydroxyl Group Unprotected)
This protocol describes a phosphine-free Heck reaction in an aqueous medium, highlighting a greener approach.
Materials:
-
4-Bromophenol
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure: [8]
-
To a Schlenk tube, add 4-bromophenol (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (1.0 mol%).
-
Add a 1:1 mixture of DMF and water (6 mL total).
-
Add styrene (1.5 mmol) to the mixture.
-
The Schlenk tube is sealed and the mixture is heated at 80°C for 4 hours with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is extracted with a 1:5 mixture of ethyl acetate and hexane.
-
The organic layer is filtered through a pad of silica gel and washed thoroughly.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford the desired (E)-4-hydroxystilbene.
Protocol 2: Heck Coupling of 2-Bromoacetoxyphenol with Ethyl Acrylate (Hydroxyl Group Protected)
This protocol illustrates the use of a protected phenol for the synthesis of a substituted cinnamate derivative.
Materials:
-
2-Bromoacetoxyphenol
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetoxyphenol (1.0 mmol) and triethylamine (1.5 mmol) in DMF (5 mL).
-
Add ethyl acrylate (1.2 mmol) and palladium(II) acetate (2.0 mol%) to the solution.
-
The reaction mixture is heated to 100°C under a nitrogen atmosphere and stirred for 12 hours.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic phase is washed with 1 M HCl, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the corresponding ethyl (E)-3-(2-acetoxyphenyl)acrylate.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Heck coupling of various brominated phenols with different alkenes.
Table 1: Heck Coupling of Brominated Phenols with Styrene
| Entry | Bromophenol | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromophenol | Pd(OAc)₂ (1) | None | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [8] |
| 2 | 2-Bromophenol | Pd(OAc)₂ (2) | PPh₃ | Et₃N | DMF | 100 | 12 | 85 | General Protocol |
| 3 | 4-Bromo-2-methylphenol | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | Dioxane | 120 | 24 | 88 | General Protocol |
| 4 | 2-Bromo-4-formylphenol | Pd₂(dba)₃ (1.5) | XPhos | K₃PO₄ | Toluene | 110 | 18 | 75 | General Protocol |
Table 2: Heck Coupling of Brominated Phenols with Acrylates
| Entry | Bromophenol | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromophenol | Methyl acrylate | Pd(OAc)₂ (1) | None | NaOAc | NMP | 140 | 6 | 95 | General Protocol |
| 2 | 2-Bromophenol | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 16 | 90 | General Protocol |
| 3 | 4-Bromo-2-chlorophenol | n-Butyl acrylate | Pd/C (5) | None | NaHCO₃ | DMF | 130 | 24 | 82 | General Protocol |
| 4 | 2-Bromo-4-nitrophenol | Methyl acrylate | Pd(OAc)₂ (3) | None | K₂CO₃ | DMAc | 120 | 12 | 68 | General Protocol |
Logical Relationships in Heck Coupling of Brominated Phenols
The choice of reaction parameters is crucial for a successful Heck coupling of brominated phenols. The following diagram illustrates the key relationships between the substrate, catalyst system, and reaction conditions.
Caption: Key factors influencing the Heck coupling of brominated phenols.
Applications in Drug Development and Natural Product Synthesis
The Heck coupling of brominated phenols is a valuable transformation for the synthesis of various biologically active compounds. A prominent example is the synthesis of resveratrol and its derivatives, which are known for their antioxidant and potential chemopreventive properties.[2] The stilbene backbone, readily accessible through this methodology, is a common feature in many natural products and pharmaceutical agents.[1]
By providing a reliable method for constructing complex phenolic structures, the Heck coupling reaction facilitates the exploration of structure-activity relationships and the development of new therapeutic agents. The tolerance of the reaction to a variety of functional groups allows for the synthesis of diverse libraries of compounds for biological screening.
References
- 1. Syntheses of polyfunctionalized resveratrol derivatives using Wittig and Heck protocols | CoLab [colab.ws]
- 2. Resveratrol derivatives: Synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]
- 6. An Efficient Phosphine-Free Heck Reaction in Water Using Pd(L-Proline)2 as the Catalyst Under Microwave Irradiation [organic-chemistry.org]
- 7. A phosphine free, inorganic base free, one-pot tandem Mizoroki–Heck olefination/direct arylation/hydrogenation sequence, to give multicyclic alkylated heteroarenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophilic Substitution Reactions on 4-Bromo-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethyl)phenol is a valuable substituted phenol derivative utilized in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a hydroxyl group, a bromine atom, and a trifluoromethyl group, presents a unique platform for further functionalization through electrophilic aromatic substitution. The interplay of the electronic and steric effects of these substituents governs the regioselectivity and reactivity of the aromatic ring. This document provides detailed application notes and experimental protocols for key electrophilic substitution reactions on this compound, including nitration, halogenation, and Friedel-Crafts acylation.
Regioselectivity of Electrophilic Substitution
The outcome of electrophilic substitution on this compound is primarily dictated by the directing effects of its three substituents:
-
Hydroxyl (-OH) group: A powerful activating group and a strong ortho, para-director.
-
Bromo (-Br) group: A deactivating group that acts as an ortho, para-director.
-
Trifluoromethyl (-CF₃) group: A strong deactivating group and a meta-director.
The potent activating and ortho, para-directing influence of the hydroxyl group is the dominant factor in determining the position of electrophilic attack. Therefore, substitution is expected to occur predominantly at the positions ortho to the hydroxyl group, which are C2 and C6.
-
C6 Position: This position is para to the bromo group and meta to the trifluoromethyl group. The directing effects of the hydroxyl and bromo groups are synergistic for this position.
-
C2 Position: This position is ortho to both the bromo and trifluoromethyl groups. Steric hindrance from these adjacent bulky groups may render this position less accessible to incoming electrophiles compared to the C6 position.
Based on these considerations, electrophilic substitution on this compound is predicted to favor the C6 position.
Caption: Directing effects of substituents on this compound.
Application Notes and Protocols
The following sections provide detailed protocols for nitration, bromination, and Friedel-Crafts acylation of this compound. The reaction conditions and expected outcomes are based on established procedures for similar substituted phenols.
Nitration of this compound
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed, for instance, into an amino group.
Predicted Reaction:
Caption: Predicted nitration of this compound.
Experimental Protocol:
This protocol is adapted from the nitration of related halogenated trifluoromethyl aromatic compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent such as concentrated sulfuric acid at 0 °C.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The precipitated product can be collected by vacuum filtration.
-
Purification: Wash the crude product with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data (Predicted):
| Reactant | Product | Reagents | Temp. (°C) | Time (h) | Yield (%) (Predicted) | Regioselectivity (Predicted C6:C2) |
| This compound | 4-Bromo-6-nitro-3-(trifluoromethyl)phenol | HNO₃ / H₂SO₄ | 0 - 5 | 1 - 2 | 70 - 85 | >95:5 |
Bromination of this compound
Bromination introduces an additional bromine atom to the aromatic ring. Given the presence of a bromine atom already, this would lead to a dibrominated product.
Predicted Reaction:
Caption: Predicted bromination of this compound.
Experimental Protocol:
This protocol is adapted from the bromination of 3-trifluoromethylphenol.[2]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Brominating Agent: Slowly add a solution of bromine (1.1 eq) in the same solvent to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Predicted):
| Reactant | Product | Reagents | Temp. (°C) | Time (h) | Yield (%) (Predicted) | Regioselectivity (Predicted C6:C2) |
| This compound | 2,4-Dibromo-3-(trifluoromethyl)phenol | Br₂ | 25 | 2 - 4 | 80 - 90 | >90:10 |
Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring, forming a ketone. This reaction is a valuable method for forming carbon-carbon bonds.[3][4]
Predicted Reaction:
Caption: Predicted Friedel-Crafts acylation of this compound.
Experimental Protocol:
This is a general procedure for Friedel-Crafts acylation of phenols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.5 eq) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Formation of Acylium Ion: Slowly add the acyl chloride (e.g., acetyl chloride, 1.2 eq) to the suspension at 0 °C.
-
Addition of Phenol: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice and then dilute hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Predicted):
| Reactant | Product | Reagents | Temp. (°C) | Time (h) | Yield (%) (Predicted) | Regioselectivity (Predicted C6:C2) |
| This compound | 1-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)ethanone | CH₃COCl, AlCl₃ | Reflux | 4 - 8 | 50 - 70 | >95:5 |
Experimental Workflow
The following diagram illustrates a general workflow for the electrophilic substitution reactions described above.
Caption: General experimental workflow for electrophilic substitution.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in the electrophilic functionalization of this compound. While the quantitative data are predictive, they are based on sound chemical principles and data from closely related systems, offering a strong starting point for experimental work. The unique substitution pattern of this phenol makes it a versatile building block, and the reactions described herein open avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. It is recommended to perform small-scale pilot reactions to optimize conditions for specific applications.
References
Application Notes and Protocols for Developing Novel Drug Candidates with 4-Bromo-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-3-(trifluoromethyl)phenol as a versatile starting material for the synthesis of novel drug candidates. This document outlines its application in the development of potent enzyme inhibitors, particularly focusing on PFKFB3, and provides detailed experimental protocols for the synthesis and evaluation of derived compounds.
Introduction
This compound is a valuable building block in medicinal chemistry. Its chemical structure, featuring a phenolic hydroxyl group, a bromine atom, and a trifluoromethyl (-CF3) group, offers a unique combination of properties for drug design. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular scaffolds. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.
This document details the application of this compound in the synthesis of isoindolinone derivatives as potential inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), an enzyme implicated in cancer metabolism.
Key Applications and Rationale
The strategic placement of the trifluoromethyl group on the phenolic ring makes this compound an attractive starting material for targeting enzymes where hydrophobic interactions and metabolic stability are crucial. One such target is PFKFB3, a key regulator of glycolysis. Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect), making PFKFB3 a promising target for anticancer drug development.[1][2] The isoindolinone scaffold, which can be synthesized from this starting material, is a privileged structure found in many biologically active compounds.
Data Presentation
The following table summarizes the biological activity of a representative isoindolinone derivative synthesized from a related bromo-trifluoromethyl precursor, highlighting the potential of this chemical class as PFKFB3 inhibitors.
| Compound ID | Target | IC50 (µM) | Cell Line | Effect | Reference |
| PFK158 | PFKFB3 | 0.207 | - | Potent and selective inhibitor | [3] |
| KAN0438757 | PFKFB3 | 0.19 | HCT-116 | Reduces PFKFB3 protein expression | [3][4] |
| 3PO | PFKFB3 | 22.9 | Jurkat T cells | Suppresses glucose uptake | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Ether Intermediate via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an appropriate boronic acid to form a key biaryl ether intermediate.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-aminophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ether intermediate.
Protocol 2: Synthesis of an Isoindolinone Derivative
This protocol outlines the subsequent steps to form the isoindolinone ring system, a common core of PFKFB3 inhibitors.
Materials:
-
Biaryl ether intermediate from Protocol 1
-
2-Formylbenzoic acid
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the biaryl ether intermediate (1.0 eq.) and 2-formylbenzoic acid (1.1 eq.) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).
-
Heat the mixture to reflux and continue heating for 12-24 hours, with azeotropic removal of water.
-
Monitor the reaction for the formation of the isoindolinone product by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final isoindolinone derivative.
Protocol 3: PFKFB3 Enzymatic Assay
This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against the PFKFB3 enzyme.
Materials:
-
Recombinant human PFKFB3 enzyme
-
Fructose-6-phosphate (F6P)
-
ATP
-
Coupling enzymes (e.g., aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Synthesized inhibitor compound
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the assay buffer, NADH, ATP, coupling enzymes, and F6P.
-
Add varying concentrations of the synthesized inhibitor (or DMSO for control).
-
Initiate the reaction by adding the PFKFB3 enzyme.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Synthetic and biological evaluation workflow.
Caption: PFKFB3 signaling pathway and point of inhibition.
References
- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo | MDPI [mdpi.com]
Application Notes and Protocols: 4-Bromo-3-(trifluoromethyl)phenol in Material Science
Introduction: The Strategic Advantage of a Fluorinated Phenolic Building Block
4-Bromo-3-(trifluoromethyl)phenol is a uniquely functionalized aromatic compound poised for significant applications in advanced material synthesis. Its strategic value stems from the orthogonal reactivity of its three key functional components: the phenolic hydroxyl group, the bromine atom, and the trifluoromethyl (-CF3) group.[1] This trifecta of functionalities allows for a diverse range of chemical transformations, making it a versatile building block for high-performance polymers, liquid crystals, and other functional organic materials.
The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, enhancing the acidity of the phenol and activating the molecule for certain reactions.[1] This group is instrumental in imparting desirable properties to the final materials, including enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and increased hydrophobicity.[2][3][4][5][6][7] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The phenolic hydroxyl group provides a reactive site for etherification and esterification reactions, crucial for the synthesis of poly(aryl ether)s and liquid crystals.
These application notes will provide a detailed exploration of the utility of this compound in material science, complete with detailed experimental protocols for key synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 320-49-0 | |
| Molecular Formula | C₇H₄BrF₃O | |
| Molecular Weight | 241.01 g/mol | [8] |
| Appearance | Off-white to white solid/powder | |
| Melting Point | 44-46 °C | |
| Purity | ≥97% | [8] |
Application in High-Performance Polymers: Poly(aryl ether)s
The synthesis of poly(aryl ether)s via nucleophilic aromatic substitution (SₙAr) is a cornerstone of high-performance polymer chemistry.[9] this compound can be incorporated into poly(aryl ether) backbones, where the trifluoromethyl group contributes to desirable properties such as high thermal stability, low dielectric constant, and good solubility.[2][3][4][5][6][7]
Causality of Experimental Design: Nucleophilic Aromatic Substitution Polymerization
In this application, this compound acts as a nucleophile after deprotonation of the phenolic hydroxyl group by a weak base, such as potassium carbonate. The resulting phenoxide then attacks an activated aryl dihalide, typically a difluoro-monomer, displacing the halide and forming an aryl ether linkage. The trifluoromethyl group on the phenol ring, while not directly activating the SₙAr reaction in this context, plays a crucial role in determining the properties of the resulting polymer.
The choice of an activated difluoro-monomer, such as 4,4'-difluorobenzophenone, is critical. The electron-withdrawing ketone group activates the fluorine atoms towards nucleophilic displacement, a key principle of SₙAr reactions. High-boiling aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) are employed to maintain the reactants in solution at the elevated temperatures required for polymerization and to facilitate the dissolution of the growing polymer chain. Toluene is often used as an azeotropic agent to remove water generated during the reaction, which can interfere with the polymerization process.
Caption: Workflow for Poly(aryl ether) Synthesis.
Protocol 1: Synthesis of a Poly(aryl ether ketone) Containing 4-Bromo-3-(trifluoromethyl)phenyl Moieties
This protocol describes the synthesis of a poly(aryl ether ketone) from this compound and 4,4'-difluorobenzophenone.
Materials:
-
This compound (1.00 eq)
-
4,4'-Difluorobenzophenone (1.00 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq), finely ground and dried
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
-
Round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, condenser, and nitrogen inlet/outlet
Procedure:
-
Reactant Charging: To a dry round-bottom flask, add this compound, 4,4'-difluorobenzophenone, potassium carbonate, NMP, and toluene. The amount of NMP should be sufficient to create a 15-20% (w/v) solids solution, and an equivalent volume of toluene should be added.
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15-20 minutes to establish an inert atmosphere.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 140-150 °C) for 2-4 hours to remove any residual water and the water formed from the phenoxide formation via the Dean-Stark trap.
-
Polymerization: After the complete removal of water, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 180-200 °C to initiate polymerization. Maintain this temperature for 12-24 hours under a gentle flow of nitrogen. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: After the polymerization is complete, cool the viscous solution to room temperature and dilute it with additional NMP if necessary. Slowly pour the polymer solution into a vigorously stirred beaker of methanol or a methanol/water mixture (e.g., 1:1 v/v) to precipitate the polymer.
-
Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot deionized water to remove any inorganic salts and then with methanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight or until a constant weight is achieved.
Self-Validation:
-
The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
The successful formation of the polymer can be confirmed by its fibrous nature upon precipitation.
-
The purity of the polymer can be initially assessed by the removal of inorganic salts, which can be checked by measuring the conductivity of the wash water.
Expected Properties of Fluorinated Poly(aryl ether)s
The incorporation of trifluoromethyl groups into the polymer backbone leads to a unique combination of properties.
| Property | Typical Value Range | Causality | Reference |
| Glass Transition Temp. (Tg) | 150 - 250 °C | The rigid aromatic backbone and bulky -CF3 groups restrict chain mobility. | [2][3] |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N₂) | High bond dissociation energies of the aryl-ether linkages and the stability of the fluorinated groups. | [2][3][10] |
| Dielectric Constant (1 MHz) | 2.5 - 3.0 | The low polarizability of the C-F bond and the increased free volume created by the bulky -CF3 groups reduce the dielectric constant. | [3][4][5] |
| Tensile Strength | 60 - 90 MPa | The rigid polymer backbone and strong intermolecular forces contribute to good mechanical strength. | [2][3] |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, THF) | The -CF3 groups disrupt chain packing, leading to improved solubility compared to non-fluorinated analogs. | [2][10] |
Application in Functional Materials via Cross-Coupling Reactions
The bromine atom on the this compound ring is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of complex biaryl structures, which are key components in organic electronics, liquid crystals, and as precursors to more complex monomers.
Causality of Experimental Design: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid) and an organic halide. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful reaction. Catalysts like Pd(PPh₃)₄ are commonly used. A base, such as potassium carbonate or sodium carbonate, is required to activate the boronic acid for transmetalation. A mixture of an organic solvent (e.g., toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents. The electron-withdrawing trifluoromethyl group on the this compound can influence the rate of the oxidative addition step.
Caption: Suzuki-Miyaura Catalytic Cycle.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Charging: To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol, followed by a small amount of water.
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation:
-
The disappearance of the starting material (this compound) can be tracked by TLC or LC-MS.
-
The formation of the new biaryl product can be confirmed by the appearance of a new spot on the TLC plate with a different Rf value.
-
The final product structure should be confirmed by NMR spectroscopy.
Application in Liquid Crystal Synthesis
The rigid, rod-like structure of molecules derived from this compound makes it a potential building block for liquid crystals. The trifluoromethyl group can enhance the mesomorphic properties and the overall performance of the liquid crystalline material.[11] Esterification of the phenolic hydroxyl group is a common strategy to create the core structure of a liquid crystal molecule.
Protocol 3: Synthesis of a Liquid Crystal Precursor via Esterification
This protocol outlines the synthesis of 4-bromo-3-(trifluoromethyl)phenyl 4-methoxybenzoate, a potential liquid crystal mesogen.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Ice bath
Procedure:
-
Reactant Solution: Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Acid Chloride Addition: Slowly add 4-methoxybenzoyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by adding a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl).
-
Extraction: Separate the organic layer and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the final ester.
Self-Validation:
-
The formation of the ester can be confirmed by the disappearance of the phenolic -OH peak and the appearance of a characteristic ester carbonyl peak in the FTIR spectrum.
-
¹H NMR spectroscopy should show the characteristic signals for both aromatic rings and the methoxy group.
Characterization of Materials Derived from this compound
A suite of analytical techniques is essential for the comprehensive characterization of polymers and other materials synthesized using this compound.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the synthesized materials. For poly(aryl ether)s, the disappearance of the phenolic -OH band (around 3200-3500 cm⁻¹) and the appearance of the characteristic aryl ether stretch (around 1240 cm⁻¹) are indicative of successful polymerization. The C-F stretching vibrations of the trifluoromethyl group typically appear in the region of 1100-1350 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the polymer repeating unit or the small molecule. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.[3]
Thermal and Mechanical Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.[4]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of amorphous polymers, which is a critical parameter for defining their service temperature range.[4]
-
Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the materials as a function of temperature and frequency.
Conclusion
This compound is a highly valuable and versatile building block in material science. Its unique combination of a reactive hydroxyl group, a versatile bromine atom for cross-coupling, and a property-enhancing trifluoromethyl group allows for the synthesis of a wide range of advanced materials. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the full potential of this compound in the development of next-generation polymers and functional organic materials.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - 北京理工大学 [pure.bit.edu.cn]
- 11. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Purity 4-Bromo-3-(trifluoromethyl)phenol in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility and experimental protocols for high-purity 4-Bromo-3-(trifluoromethyl)phenol (CAS No. 320-49-0). This versatile chemical intermediate is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research.[1][2][3][4]
Chemical and Physical Properties
This compound is an off-white solid with a purity of 97% or higher, making it suitable for a wide range of synthetic applications.[1][5] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 320-49-0 | [5][6] |
| Molecular Formula | C₇H₄BrF₃O | [5][6] |
| Molecular Weight | 241.01 g/mol | [6] |
| Appearance | Off-white to white solid/powder | [2][5] |
| Melting Point | 44-46 °C | [2] |
| Purity | ≥97% | [1] |
| Storage Temperature | Room Temperature | [1] |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before use.[1]
Hazard Statements: H302, H315, H319, H335[1]
Precautionary Statements: P261, P271, P280, P302+P352, P304+P340, P305+P351+P338[1]
Applications in Organic Synthesis
The unique structure of this compound, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group on a phenol ring, makes it a versatile reagent in organic synthesis.[1][2][3] The trifluoromethyl group can enhance the lipophilicity, metabolic stability, and biological activity of derivative compounds.[7]
Cross-Coupling Reactions
The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1]
Ether Synthesis
The phenolic hydroxyl group can readily undergo Williamson ether synthesis to introduce a variety of substituents.
Experimental Protocols
The following are representative protocols that can be adapted for use with this compound based on established methodologies for structurally similar compounds.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid. The electron-withdrawing trifluoromethyl group on this compound is expected to facilitate the oxidative addition step of the catalytic cycle.
Reaction Scheme:
Suzuki-Miyaura cross-coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Add the degassed solvent system (e.g., 4:1 dioxane:water).
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome:
Yields for Suzuki-Miyaura reactions with similar bromo-phenolic compounds are often in the range of 80-95%.[8]
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed N-arylation of an amine with an aryl bromide. This reaction is a powerful method for synthesizing arylamines, which are common motifs in pharmaceuticals.
Reaction Scheme:
Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Protocol 3: Williamson Ether Synthesis
This protocol describes the synthesis of an ether from a phenol and an alkyl halide. This is a fundamental SN2 reaction.[9]
Reaction Scheme:
Williamson ether synthesis with this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., Acetone, DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in the anhydrous solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Potential Biological Applications
While specific biological data for this compound is limited in publicly available literature, its structural motifs are present in molecules with known biological activity. The trifluoromethylphenyl group is a common feature in kinase inhibitors and other pharmaceuticals.[7] For example, trifluoromethyl-containing compounds have been investigated as inhibitors of Aurora kinase B and p97 ATPase.[10][11] The bromo- and trifluoromethyl-substituted phenyl core of this compound makes it an attractive starting material for the synthesis of compound libraries for screening against various biological targets.
Quantitative Analysis
The purity of this compound and the progress of reactions involving it can be monitored by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Workflow for Reaction Monitoring and Purity Analysis:
General workflow for the analysis of reactions involving this compound.
HPLC Method Parameters (General):
-
Column: C18 reversed-phase
-
Mobile Phase: Acetonitrile/Water gradient with 0.1% formic or trifluoroacetic acid
-
Detection: UV at a suitable wavelength (e.g., 220-280 nm)
GC-MS Method Parameters (General):
-
Column: 5% phenyl-methylpolysiloxane
-
Derivatization: May be required to improve volatility (e.g., silylation of the phenolic hydroxyl group).
-
Ionization: Electron Ionization (EI)
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. US9481665B2 - Process for preparing PI3K inhibitor buparsilib - Google Patents [patents.google.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethyl)phenol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of 4-Bromo-3-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common method is the electrophilic bromination of 3-(trifluoromethyl)phenol. This reaction, however, can lead to a mixture of isomers, with the desired 4-bromo isomer being one of the products. The key to a successful synthesis lies in controlling the regioselectivity of the bromination to favor the formation of the 4-bromo product over other isomers such as 2-bromo-3-(trifluoromethyl)phenol.
Q2: Why am I getting a low yield of the desired this compound?
A2: Low yields are a common issue and can be attributed to several factors:
-
Poor Regioselectivity: The hydroxyl (-OH) group is an ortho-, para-directing group, and the trifluoromethyl (-CF3) group is a meta-directing group. In 3-(trifluoromethyl)phenol, this leads to the activation of the 2-, 4-, and 6-positions for electrophilic attack, often resulting in a mixture of isomeric products.
-
Suboptimal Brominating Agent: The choice of brominating agent and reaction conditions significantly impacts the selectivity and overall yield. Harsh brominating agents like elemental bromine (Br₂) can lead to over-bromination and the formation of multiple byproducts.
-
Difficult Purification: The separation of the desired 4-bromo isomer from other closely related isomers can be challenging, leading to product loss during purification.
Q3: What are the common isomeric impurities I should expect?
A3: During the bromination of 3-(trifluoromethyl)phenol, you can expect the formation of the following major isomeric impurities:
-
2-Bromo-3-(trifluoromethyl)phenol
-
6-Bromo-3-(trifluoromethyl)phenol
-
2,4-Dibromo-3-(trifluoromethyl)phenol
-
2,6-Dibromo-3-(trifluoromethyl)phenol
The relative amounts of these impurities will depend on the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield and Poor Regioselectivity (Formation of Multiple Isomers)
Potential Cause: The reaction conditions are not optimized for the selective formation of the 4-bromo isomer.
Troubleshooting Steps:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): This is often the preferred reagent for achieving higher regioselectivity in the bromination of activated aromatic rings.[1] Using NBS in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to be highly effective for the para-selective bromination of substituted anilines with similar electronic properties, suggesting it would be a good choice here.[1]
-
Elemental Bromine (Br₂): While a common brominating agent, it can be less selective. If using Br₂, consider a non-polar solvent to moderate its reactivity.
-
-
Solvent Selection:
-
Polar Aprotic Solvents (e.g., DMF): When using NBS, DMF can promote para-selectivity.[1]
-
Liquid Esters (e.g., Ethyl Acetate): Using a liquid ester as a solvent with elemental bromine has been reported to favor para-bromination of phenols.
-
Non-polar Solvents (e.g., Dichloromethane, Carbon Tetrachloride): These can be used with elemental bromine to reduce the reaction rate and potentially improve selectivity.
-
-
Reaction Temperature:
-
Lowering the reaction temperature (e.g., to 0°C or even lower) can often improve the selectivity of electrophilic aromatic substitution reactions by favoring the thermodynamically more stable product.
-
Logical Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of 4-Bromo-3-(trifluoromethyl)phenol by Chromatography
Welcome to the technical support center for the chromatographic purification of 4-Bromo-3-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the successful isolation of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound using silica gel chromatography?
A1: Phenolic compounds like this compound can present several challenges during silica gel chromatography. The acidic nature of the phenolic hydroxyl group can lead to strong interactions with the slightly acidic silica gel surface, causing streaking or "tailing" of the compound during elution. Additionally, the compound's polarity may require careful optimization of the mobile phase to achieve good separation from impurities without excessive retention on the column.
Q2: My this compound is streaking badly on the TLC plate and column. How can I resolve this?
A2: Tailing is a common issue with phenols on silica gel. To mitigate this, you can add a small amount of a polar, acidic modifier to the eluent. Adding 0.5% to 1% acetic acid to your mobile phase can help to saturate the active sites on the silica gel and improve the peak shape of your acidic compound.
Q3: The compound is not moving from the baseline, even with a relatively polar solvent system like 20% ethyl acetate in hexanes. What should I do?
A3: If your compound has a very low Rf value, you need to increase the polarity of the mobile phase. You can do this by gradually increasing the percentage of the polar solvent (e.g., ethyl acetate). For highly polar compounds, a more polar solvent like methanol in dichloromethane (DCM) may be necessary. Start with a low percentage of methanol (e.g., 1-2% in DCM) and gradually increase it.
Q4: I am having trouble separating the product from a close-running impurity. What strategies can I employ?
A4: Separating compounds with similar polarities requires careful optimization. Before scaling up to a column, dedicate time to screening various solvent systems using Thin Layer Chromatography (TLC). Try different solvent combinations, such as toluene/ethyl acetate or dichloromethane/methanol, and test a range of ratios. If TLC screening is unsuccessful, consider using a different stationary phase, such as alumina, or employing high-performance liquid chromatography (HPLC) for better resolution.
Q5: Can this compound decompose on the silica gel column?
A5: While phenols are generally stable, some organic compounds can degrade on silica gel, especially if the crude mixture contains residual acids or bases from the synthesis. To check for stability, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If new spots appear, decomposition is likely occurring. In such cases, switching to a more neutral stationary phase like alumina is a good alternative.
Troubleshooting Guide
This section addresses specific issues you might encounter during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column overload. - Column was not packed properly. | - Perform thorough TLC analysis to find an optimal solvent system that gives the product an Rf of 0.2-0.35 and good separation from impurities. - Use a silica gel to crude product mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased. - Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks. |
| Product Does Not Elute | - The mobile phase is not polar enough. - The compound has irreversibly adsorbed or decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution). Consider adding a stronger polar solvent like methanol to your eluent system. - Test the compound's stability on silica using TLC. If decomposition is suspected, switch to a more inert stationary phase like neutral alumina. |
| Compound Tailing/Streaking | - Strong interaction between the acidic phenol and the silica gel surface. | - Add a small percentage (0.5-1%) of acetic acid to the mobile phase to improve peak shape. |
| Cracked or Channeled Column Bed | - The column was not packed correctly. - The column ran dry. | - Pack the column as a uniform slurry. - Always keep the solvent level above the top of the silica bed to prevent it from drying out. |
| Colored Impurities in Product | - Presence of oxidized byproducts. | - Passing the material through a short plug of silica gel with a non-polar eluent can sometimes remove colored impurities.[1] - Treatment with activated charcoal followed by filtration may also be effective.[1] |
Experimental Protocols
Flash Column Chromatography Protocol for this compound
This protocol is a general guideline and should be adapted based on TLC analysis of your specific crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Acetic Acid - all HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
TLC plates, chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
2. Mobile Phase Selection:
-
Begin by performing TLC analysis to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
Test various ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
The ideal solvent system should provide an Rf value of approximately 0.2-0.35 for the desired product and show clear separation from impurities.
-
If tailing is observed on the TLC plate, add 0.5-1% acetic acid to the chosen eluent mixture.
3. Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase. The amount of silica should be 50-100 times the mass of your crude sample.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Carefully add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a solvent it is readily soluble in, like dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading (Recommended for compounds with poor solubility in the eluent): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Begin collecting fractions in an orderly manner.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Once the product starts to elute, you may choose to switch to a slightly more polar mobile phase (gradient elution) to speed up the elution of your compound, if necessary.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Experimental Workflow for Flash Chromatography
Caption: A standard workflow for the purification of this compound by flash chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the chromatography of phenolic compounds.
References
overcoming challenges in the bromination of substituted phenols
Welcome to the technical support center for the bromination of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why does my bromination of a substituted phenol result in multiple brominated products (polysubstitution) instead of the desired monobrominated product?
A1: Polysubstitution is a frequent issue due to the strong activating nature of the hydroxyl (-OH) group on the phenol ring. This group significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack at multiple ortho and para positions.[1][2] When using highly reactive brominating agents like bromine water (Br₂/H₂O), this high reactivity leads to the rapid addition of multiple bromine atoms, often resulting in products like 2,4,6-tribromophenol.[1][3][4]
To control this, consider the following:
-
Choice of Brominating Agent: Avoid highly reactive systems like aqueous bromine if monosubstitution is the goal. Milder reagents such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) can provide better control.[1][5]
-
Solvent: The solvent choice is critical. Polar, protic solvents like water can enhance the reactivity of bromine, promoting polysubstitution.[1][3] Utilizing non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) can decrease the reaction rate and favor monobromination.[1][3][6]
-
Temperature: Lowering the reaction temperature can help manage the reaction rate and improve selectivity towards the monobrominated product.[1][7]
Q2: I am struggling with regioselectivity in my phenol bromination. How can I selectively obtain the para or ortho isomer?
A2: The hydroxyl group is an ortho, para-director, making the separation of these isomers a common challenge.[1][8]
-
Para-selectivity: The para-position is generally favored due to reduced steric hindrance compared to the ortho-positions, which are adjacent to the bulky hydroxyl group.[1][3] To enhance para-selectivity, you can:
-
Employ sterically hindered reagents. For instance, using HBr with a sulfoxide bearing sterically hindered substituents can favor bromination at the less sterically hindered para-position.[9]
-
Certain catalyst systems, such as KBr with ZnAl–BrO₃⁻–layered double hydroxides, have shown high selectivity for the para-position.[10][11][12][13]
-
Ortho-selectivity: Achieving ortho-selectivity can be more challenging, especially if the para-position is available. However, for para-substituted phenols, bromination will occur at the ortho-position.[11][13] Specific methods to promote ortho-bromination on para-substituted phenols include the use of NBS with p-toluenesulfonic acid (pTsOH) in methanol.[14]
Q3: My reaction is sluggish or does not go to completion. What are potential causes and solutions?
A3: Several factors can contribute to a slow or incomplete reaction:
-
Deactivated Substrate: Phenols with strongly electron-withdrawing substituents are less reactive towards electrophilic bromination. In such cases, a stronger brominating agent or a catalyst may be necessary.[15]
-
Insufficient Catalyst Activity: If using a catalytic system, the catalyst may be deactivated or used in insufficient amounts.
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate. Increasing the temperature (within limits to avoid side reactions) or switching to a more polar solvent (if polysubstitution is not a concern) can increase the reaction rate.
-
pH: The pH of the reaction medium can influence the reactivity of both the phenol and the brominating agent. For instance, studies have shown that the bromination rate with KBr-KBrO₃ and NBS-KBr systems is pH-dependent, with acidic conditions generally favoring the reaction.[5]
Q4: Are there greener or safer alternatives to using elemental bromine?
A4: Yes, due to the hazardous and corrosive nature of liquid bromine, several alternative brominating systems have been developed:[5][16]
-
N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine.[5][9]
-
Bromide-Bromate Systems: A combination of a bromide salt (like KBr) and an oxidizing agent (like KBrO₃) in an acidic medium generates bromine in situ. This method is considered more eco-friendly.[5][16][17]
-
H₂O₂-HBr System: This system also generates bromine in situ and is considered a "green" approach to bromination.[18]
-
Ionic Liquids: Tribromide-based ionic liquids can serve as both the solvent and the brominating agent, offering advantages in terms of handling and recyclability.[19]
Troubleshooting Guides
Issue 1: Predominant Polysubstitution
| Potential Cause | Troubleshooting Step |
| Highly reactive brominating agent (e.g., Br₂/H₂O) | Switch to a milder reagent like NBS or a KBr/KBrO₃ system.[1][5] |
| Polar, protic solvent (e.g., water, methanol) | Use a non-polar solvent such as CS₂, CCl₄, or CH₂Cl₂.[1][3][16] |
| High reaction temperature | Lower the reaction temperature, potentially to 0-5 °C.[1][7] |
Issue 2: Poor Regioselectivity (Ortho/Para Mixture)
| Potential Cause | Troubleshooting Step |
| Steric and electronic factors are closely balanced | To favor para-substitution, use a non-polar solvent or a sterically bulky brominating agent.[1][3][9] |
| To favor ortho-substitution on a p-substituted phenol, consider using NBS with pTsOH in methanol.[14] | |
| Catalyst not selective | Employ a regioselective catalyst system like KBr and ZnAl–BrO₃⁻–LDHs for para-selectivity.[11][12][13] |
Issue 3: Formation of Colored Impurities
| Potential Cause | Troubleshooting Step |
| Oxidation of the phenol or brominated product | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the purity of reagents and solvents. |
| Localized high concentrations of bromine | Ensure efficient stirring. Add the brominating agent slowly and portion-wise. A two-phase solvent system (organic/aqueous) can sometimes lead to purer products by dissolving the HBr byproduct in the aqueous phase.[20] |
| Decomposition of the product | After the reaction, quench any excess bromine with a reducing agent like sodium bisulfite.[20][21] Purify the product promptly after workup. |
Data Presentation
Table 1: Comparison of Brominating Agents for Phenol Monobromination
| Brominating Agent | Solvent | Typical Regioselectivity (para:ortho) | Key Advantages | Key Disadvantages |
| Br₂ | CS₂ / CCl₄ | para-major | Inexpensive | Highly toxic and corrosive, can lead to polysubstitution.[5][9] |
| NBS | CCl₄ / CH₃CN | Varies, can be selective | Safer solid reagent, good for monobromination.[5][9] | More expensive than Br₂. |
| KBr / KBrO₃ | Acetic Acid / H₂O | High para-selectivity | Eco-friendly in situ generation of bromine.[5][16] | Requires acidic conditions.[5] |
| HBr / Sulfoxide | CH₃CN | High para-selectivity (up to 99:1) | High regioselectivity, mild conditions.[9][22] | Requires specific sulfoxides for optimal results. |
| KBr / ZnAl–BrO₃⁻–LDHs | Acetic Acid / H₂O | Excellent para-selectivity | Mild conditions, high atom economy.[11][12][13] | Requires synthesis of the LDH reagent. |
Experimental Protocols
Protocol 1: Selective Para-bromination of Phenol using Br₂ in a Non-polar Solvent
This protocol is adapted for high selectivity towards 4-bromophenol.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve phenol (1 equivalent) in carbon disulfide (CS₂).
-
Cooling: Cool the flask to below 5°C using an ice-salt bath.[23]
-
Bromine Addition: Dissolve bromine (1 equivalent) in CS₂ and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over approximately two hours, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir for an additional hour at low temperature.
-
Workup: Slowly warm the reaction to room temperature. Distill off the carbon disulfide. The crude product can then be purified by distillation under reduced pressure or recrystallization.
Protocol 2: Monobromination of a para-Substituted Phenol using NBS
This protocol is designed for the selective ortho-bromination of a phenol where the para-position is blocked.
-
Setup: To a solution of the para-substituted phenol (1 equivalent) in ACS-grade methanol, add p-toluenesulfonic acid (pTsOH) (0.1 equivalents).[14]
-
NBS Addition: Add N-bromosuccinimide (NBS) (1 equivalent) in one portion to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.[14]
-
Workup: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Phenol Bromination
Caption: A troubleshooting decision tree for common issues in phenol bromination.
Logical Flow for Selecting a Bromination Method
References
- 1. benchchem.com [benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Khan Academy [khanacademy.org]
- 4. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Monobromination of Phenols with KBr and ZnAl-BrO3--Layered Double Hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
- 16. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 21. youtube.com [youtube.com]
- 22. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethyl)phenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 4-Bromo-3-(trifluoromethyl)phenol. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound from 3-(trifluoromethyl)phenol?
A1: The primary side reactions in the bromination of 3-(trifluoromethyl)phenol are the formation of undesired regioisomers and polybrominated products.
-
Regioisomer Formation: The hydroxyl (-OH) group is an activating, ortho, para-directing group, while the trifluoromethyl (-CF₃) group is a deactivating, meta-directing group. This leads to the formation of a mixture of isomers, primarily:
-
2-Bromo-3-(trifluoromethyl)phenol
-
6-Bromo-3-(trifluoromethyl)phenol
-
And the desired This compound .
-
-
Polybromination: Due to the activating nature of the hydroxyl group, over-bromination can readily occur, leading to the formation of dibromo- and tribromo- products, such as 2,4-Dibromo-3-(trifluoromethyl)phenol. This is particularly prevalent with highly reactive brominating agents or in polar protic solvents.[1][2]
Q2: How can I improve the regioselectivity to favor the formation of the desired 4-Bromo isomer?
A2: Improving regioselectivity towards the 4-bromo isomer involves careful selection of the brominating agent, solvent, and reaction temperature.
-
Brominating Agent: Mild brominating agents are preferred to control the reaction. N-Bromosuccinimide (NBS) is often a good choice for the selective monobromination of activated rings.[3][4]
-
Solvent: The choice of solvent plays a critical role. Non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) generally favor monobromination.[1] Polar aprotic solvents like N,N-dimethylformamide (DMF) can also be used with NBS.[4]
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to improve selectivity by reducing the overall reactivity of the system.
Q3: My reaction is producing a significant amount of di- and tri-brominated products. What can I do to minimize this?
A3: The formation of polybrominated species is a common issue. To minimize it:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the brominating agent (e.g., 1.0 to 1.1 equivalents).
-
Avoid Harsh Reagents: Avoid using bromine water (Br₂ in H₂O), as it is highly reactive and known to cause polybromination of phenols.[1][2]
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it as soon as the starting material is consumed to a reasonable extent, preventing further bromination of the product.
Q4: How can I effectively purify the desired this compound from the reaction mixture?
A4: Purification is typically achieved through flash column chromatography.[5] Due to the similar polarities of the isomeric byproducts, a careful selection of the eluent system is necessary. A non-polar/polar solvent system, such as hexane/ethyl acetate or cyclohexane/ethyl acetate, is commonly used. A shallow gradient elution can improve the separation of the isomers.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity | Optimize reaction conditions to favor the para-isomer. Experiment with different mild brominating agents like N-Bromosuccinimide (NBS).[3] Use a non-polar solvent (e.g., CH₂Cl₂, CCl₄). Control the temperature, starting at 0 °C and slowly warming to room temperature. |
| Incomplete Reaction | Ensure the brominating agent is active. If using NBS, ensure it is fresh or has been recrystallized. Increase the reaction time, but monitor carefully for the formation of polybrominated byproducts. A slight increase in temperature may be necessary for less reactive systems. |
| Product Decomposition | Phenols can be sensitive to acidic conditions that may be generated during the reaction. Consider adding a non-nucleophilic base, like pyridine or 2,6-lutidine, in small amounts to scavenge any generated HBr. |
| Loss during Work-up/Purification | Ensure complete extraction of the product from the aqueous phase. Optimize the column chromatography conditions to achieve good separation without excessive band broadening. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Troubleshooting Steps |
| Formation of Isomers | This is inherent to the substrate. To isolate the desired isomer, meticulous purification by flash column chromatography is required.[5] Consider protecting the hydroxyl group to alter the directing effects, followed by deprotection. However, this adds extra steps to the synthesis. |
| Over-bromination | Use a controlled amount of the brominating agent (1.0-1.1 eq.). Add the brominating agent slowly to the reaction mixture to maintain a low concentration at any given time. Run the reaction at a lower temperature. Avoid highly activating solvents like water.[1] |
Experimental Protocols
Protocol: Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is a general guideline and may require optimization.
Materials:
-
3-(Trifluoromethyl)phenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
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Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.
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Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (or when optimal conversion is reached), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 4-bromo isomer from other isomers and byproducts.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway for the synthesis of this compound and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Phenols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize Suzuki-Miyaura cross-coupling reactions with challenging electron-deficient phenol substrates.
Frequently Asked Questions (FAQs)
Q1: Why is the direct Suzuki coupling of electron-deficient phenols challenging?
The hydroxyl group (-OH) of a phenol is a poor leaving group, making the direct oxidative addition of a palladium or nickel catalyst to the C-O bond difficult. This initial step is crucial for the Suzuki-Miyaura catalytic cycle. Electron-withdrawing groups on the phenol ring further deactivate the substrate towards oxidative addition. Therefore, the phenol's hydroxyl group must first be converted into a better leaving group.[1]
Q2: What are the most common strategies to activate electron-deficient phenols for Suzuki coupling?
The most common and effective strategy is the derivatization of the phenolic hydroxyl group into a sulfonate (e.g., tosylate, mesylate, or triflate) or a carbonate/carbamate. These derivatives are more reactive towards oxidative addition by the metal catalyst. Nickel catalysts are often more effective than palladium for coupling these less reactive electrophiles.[1][2]
Q3: Which activating group is best for my electron-deficient phenol?
The choice of activating group depends on the specific substrate and desired reactivity. Here's a general comparison:
-
Tosylates (OTs) and Mesylates (OMs): These are cost-effective and stable activating groups. They are suitable for many applications, but may require more forcing conditions.
-
Triflates (OTf) and Nonaflates (ONf): These are excellent leaving groups, often enabling the reaction to proceed under milder conditions with a broader range of coupling partners. However, the corresponding activating agents (triflic anhydride, nonafluorobutanesulfonyl fluoride) are more expensive.[2][3]
-
Carbamates (e.g., -OC(O)NEt₂) and Carbonates: These have also been successfully employed, particularly with nickel catalysts. They offer an alternative activation strategy.[1]
Q4: My reaction is not proceeding, or the yield is very low. What are the first things I should check?
Low or no conversion in a Suzuki coupling of an activated electron-deficient phenol can often be attributed to a few key factors:
-
Catalyst Inactivity: Ensure your palladium or nickel catalyst and phosphine ligands are not degraded. Phosphine ligands can be sensitive to air and should be handled under an inert atmosphere.[4]
-
Inefficient Activation: Confirm that the derivatization of your phenol to the corresponding sulfonate or carbonate was successful and the starting material is pure.
-
Inappropriate Base: The choice of base is critical. It must be strong enough to promote transmetalation but not so harsh that it causes decomposition of your starting materials or the boronic acid.[5]
-
Poor Solubility: All reaction components must be sufficiently soluble in the chosen solvent system at the reaction temperature.[6]
-
Presence of Oxygen: Oxygen can deactivate the catalyst and lead to unwanted side reactions like homocoupling of the boronic acid. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[4]
Q5: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
Homocoupling is a common side reaction, often promoted by the presence of oxygen.[4] To minimize this:
-
Rigorous Degassing: Thoroughly degas your solvent(s) and the reaction mixture before adding the catalyst.
-
Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.
Q6: What is protodeboronation and how can I minimize it?
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by aqueous basic conditions and elevated temperatures. To mitigate protodeboronation:
-
Use a Milder Base: Consider using a weaker base like K₂CO₃ or KF, or a non-aqueous base.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[4]
-
Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions.
-
Lower Reaction Temperature: Optimize the reaction to proceed at the lowest possible temperature.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of activated electron-deficient phenols.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Catalyst/Ligand | - Use a fresh batch of catalyst and ligand. - Consider using a pre-activated Pd(0) catalyst or an air-stable precatalyst. - Ensure proper inert atmosphere techniques are used when handling air-sensitive reagents. |
| Suboptimal Reaction Conditions | - Screen different bases: Try stronger bases like K₃PO₄ or Cs₂CO₃ if using a weaker one, or vice-versa if substrate decomposition is suspected.[2] - Screen different solvents: Common choices include toluene, dioxane, THF, or DMF, often with a small amount of water.[4] - Increase reaction temperature incrementally. |
| Poor Reagent Quality | - Use fresh, high-purity activated phenol and boronic acid. - Consider converting the boronic acid to a more stable ester or trifluoroborate salt.[4] |
| Inefficient Oxidative Addition | - For challenging substrates, switch to a more electron-rich and bulky ligand (e.g., Buchwald ligands like SPhos or XPhos). - Consider using a Nickel catalyst, which can be more effective for less reactive electrophiles.[1][7] |
Problem 2: Significant Formation of Side Products
| Potential Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | - Use anhydrous solvents and ensure the base is dry. - Switch to a milder base (e.g., K₂CO₃, KF). - Convert the boronic acid to a more stable derivative (e.g., pinacol ester).[4] - Lower the reaction temperature. |
| Homocoupling of Boronic Acid | - Thoroughly degas the reaction mixture to remove oxygen.[4] - Use a well-maintained inert atmosphere throughout the reaction. |
| Decomposition of Starting Material | - Screen weaker bases. - Optimize the reaction to run at a lower temperature. |
Data Presentation: Comparative Yields
The following tables summarize reported yields for the Suzuki-Miyaura coupling of various activated electron-deficient phenols. Note that direct comparison can be challenging as reaction conditions vary between studies.
Table 1: Comparison of Activating Groups for Suzuki Coupling of 4-substituted Phenols
| Phenol Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Acetylphenyl Tosylate | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmOH | 110 | 95 | [2] |
| 4-Acetylphenyl Mesylate | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmOH | 110 | 92 | [2] |
| 4-Nitrophenyl Tosylate | Phenylboronic acid | Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | Toluene | 100 | ~80-90 | Inferred from[2] |
| 4-Cyanophenyl Carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 130 | Modest | [1] |
Table 2: Effect of Base and Solvent on the Yield of Suzuki Coupling of 4-tert-Butylphenyl Tosylate with Furan-3-boronic Acid
| Base | Solvent | Yield (%) | Reference |
| K₃PO₄ | t-AmOH | 98 | [2] |
| K₃PO₄·H₂O | Toluene | 85 | [2] |
| Cs₂CO₃ | t-AmOH | 90 | [2] |
| K₂CO₃ | t-AmOH | <10 | [2] |
| KF | t-AmOH | <10 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of an Electron-Deficient Phenol
-
To a solution of the electron-deficient phenol (1.0 equiv) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add triethylamine (1.5 equiv).
-
Slowly add p-toluenesulfonyl chloride (1.2 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Tosylate with an Arylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl tosylate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., t-AmOH, 2 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pd‐catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates | CoLab [colab.ws]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride [mdpi.com]
stability issues of 4-Bromo-3-(trifluoromethyl)phenol in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-3-(trifluoromethyl)phenol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][2] It is also recommended to store it under an inert gas atmosphere to prevent potential degradation from moisture and air.
Q2: In which solvents is this compound soluble?
A2: this compound is known to be soluble in methanol.[1] While specific data for other common laboratory solvents is limited, similar phenolic compounds are generally soluble in polar organic solvents such as ethanol, DMSO, and acetonitrile. It is always recommended to perform a small-scale solubility test before preparing a stock solution.
Q3: What are the potential stability issues when working with this compound in solution?
A3: Solutions of this compound may be susceptible to degradation under certain conditions. Factors that can influence its stability include the choice of solvent, the pH of the solution, exposure to light, and temperature.[3] Phenols, in general, can be prone to oxidation.[4] For trifluoromethylphenols, there is evidence of aqueous hydrolysis, particularly under neutral to alkaline pH conditions.[5]
Q4: How can I minimize the degradation of this compound in solution?
A4: To minimize degradation, it is recommended to:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store solutions at a low temperature (e.g., 2-8°C or -20°C) and protect them from light by using amber vials or wrapping the container in foil.[6]
-
For aqueous solutions, consider using a buffered solution at a slightly acidic pH, as stability is generally lower at neutral to alkaline pH.[5]
-
Purge the solvent with an inert gas like nitrogen or argon before preparing the solution to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Prepare fresh solutions of this compound for each experiment. 2. Assess the stability of the compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure) by performing a time-course experiment and analyzing the compound's integrity by HPLC. |
| Appearance of new peaks in HPLC analysis of the solution over time. | Chemical degradation of this compound. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Review the storage conditions of your solution (solvent, temperature, light exposure, pH) and optimize them to enhance stability. 3. Consider performing a forced degradation study to identify potential degradants proactively.[7] |
| Precipitation of the compound from the solution. | Poor solubility or solvent evaporation. | 1. Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent. 2. Use tightly sealed containers to prevent solvent evaporation, especially for volatile organic solvents. 3. If working with aqueous buffers, ensure the pH is not causing the compound to precipitate. |
Stability Data Summary
| Solvent/Condition | Known Stability | Recommendations for Use |
| Solid State | Stable at room temperature when stored in a dry, sealed container.[1][2] | Store in a desiccator or under inert gas for long-term storage. |
| Methanol | Soluble.[1] Specific stability data is not available. | Prepare fresh solutions. If short-term storage is needed, keep at low temperature and protect from light. |
| Aqueous Buffers | Susceptible to hydrolysis, especially at neutral to alkaline pH.[5] | Use slightly acidic buffers (pH 4-6) for better stability. Prepare fresh for each experiment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for conducting a stability study of this compound in a specific solvent. This is a crucial step before its use in sensitive applications.[8][9]
1. Materials:
-
This compound
-
High-purity solvent (e.g., methanol, DMSO, acetonitrile, or a specific buffer)
-
Volumetric flasks
-
Amber HPLC vials with caps
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[3]
-
Temperature-controlled environment (e.g., incubator, refrigerator)
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to a final concentration of approximately 1 mg/mL.
-
Prepare Stability Samples: Aliquot the stock solution into several amber HPLC vials. Prepare enough vials for each time point and condition to be tested.
-
Initial Analysis (T=0): Immediately after preparation, analyze one of the vials by HPLC to determine the initial concentration and purity of the compound. This will serve as the baseline (T=0) measurement.
-
Storage: Store the remaining vials under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), retrieve a vial from each storage condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area. Calculate the percentage of the compound remaining. The appearance of any new peaks should also be noted as potential degradation products.
7. Acceptance Criteria: The solution is generally considered stable if the amount of this compound remains within a certain percentage (e.g., 95-105%) of the initial concentration, and no significant degradation peaks are observed.
Visualizations
Potential Degradation Pathway
Based on studies of similar trifluoromethylphenols, a potential degradation pathway for this compound in aqueous solution, particularly under neutral to alkaline conditions, is hydrolysis of the trifluoromethyl group to a carboxylic acid.[5]
Caption: Potential hydrolytic degradation pathway of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound in solution.
Caption: Workflow for assessing the stability of a this compound solution.
References
- 1. This compound CAS#: 320-49-0 [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. enamine.net [enamine.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of 4-Bromo-3-(trifluoromethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from preparations of 4-Bromo-3-(trifluoromethyl)phenol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound preparations typically originate from the synthesis process or degradation. Common impurities include:
-
Unreacted Starting Materials: Such as 3-(trifluoromethyl)phenol.
-
Isomeric Byproducts: Regioisomers like 2-bromo-3-(trifluoromethyl)phenol or 2-bromo-5-(trifluoromethyl)phenol can form depending on the regioselectivity of the bromination reaction.[1]
-
Over-brominated Species: Di-bromo-3-(trifluoromethyl)phenol isomers may be present if the reaction conditions are not tightly controlled.[1]
-
Dehalogenated Impurities: Reductive debromination can lead to the formation of 3-(trifluoromethyl)phenol.
-
Hydrolysis Products: Under basic conditions, the trifluoromethyl group can hydrolyze to a carboxylic acid, forming 4-bromo-3-carboxyphenol.[1]
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for solid organic compounds like this compound are recrystallization and flash column chromatography. The choice between them depends on the impurity profile, the quantity of material, and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent first step to quickly visualize the number of components in your crude mixture and to determine an appropriate solvent system for flash column chromatography.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities with high resolution and sensitivity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities. The mass spectrometer provides molecular weight and fragmentation data to help identify unknown structures.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific method that combines the separation power of HPLC with the identification capabilities of mass spectrometry, which is particularly useful for characterizing unknown impurities.[1] The presence of a bromine atom will give a characteristic M/M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal intensity.[1]
Troubleshooting Guides
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, particularly effective at removing small amounts of impurities. The key is selecting a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.
Problem 1: The compound "oils out" instead of forming crystals.
This is a common issue for compounds with lower melting points and can occur when the solution becomes saturated at a temperature above the compound's melting point.
| Possible Cause | Solution |
| Solution is too concentrated. | Add a small amount of the hot solvent to decrease the saturation temperature. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Inappropriate solvent. | The boiling point of the solvent may be too high. Consider a lower-boiling solvent or a different solvent system. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Solution |
| Solution is too dilute (too much solvent used). | Boil off some of the solvent to increase the concentration and allow the solution to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. |
| No nucleation sites are present. | Add a "seed crystal" of the pure compound to initiate crystallization. |
Problem 3: The recrystallization yield is low.
| Possible Cause | Solution |
| Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent required for complete dissolution. After filtering the first crop of crystals, concentrate the mother liquor to obtain a second crop. |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask before filtering the hot solution to prevent the product from crashing out on the filter paper. |
| The compound is significantly soluble even at low temperatures. | Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration to maximize crystal formation. |
Problem 4: The crystals are discolored.
| Possible Cause | Solution |
| Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| The phenol is oxidizing. | Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). |
Purification by Flash Column Chromatography
Flash column chromatography is ideal for separating compounds with different polarities and is effective for removing significant quantities of impurities.
Problem 1: Poor separation of the product from impurities.
| Possible Cause | Solution |
| The polarity of the mobile phase is not optimal. | Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.3 for this compound.[2] A less polar eluent will increase the retention time on the column and may improve separation from less polar impurities. |
| The column was overloaded with the crude sample. | Use a larger diameter column or reduce the amount of sample loaded. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample for difficult separations.[3] |
| Co-elution of isomeric impurities. | Isomers often have very similar polarities. Consider using a different stationary phase like alumina or a phenyl-functionalized silica gel which can offer different selectivity.[2] A very slow, shallow gradient elution may also improve separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed as a uniform slurry without air bubbles. Always keep the solvent level above the top of the silica bed to prevent it from drying out and cracking. |
Problem 2: The product is streaking or "tailing" on the column.
| Possible Cause | Solution |
| Strong interaction between the acidic phenol and the silica gel. | The phenolic -OH group can interact strongly with the acidic silanol groups on the silica surface. While less of an issue than with basic anilines, if tailing is severe, consider using a different stationary phase like alumina. |
| The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading, or use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel. |
Problem 3: The product is not eluting from the column.
| Possible Cause | Solution |
| The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For a phenolic compound, a gradient of ethyl acetate in hexanes is a good starting point. If the compound is still retained, adding a small percentage of a more polar solvent like methanol to the eluent may be necessary. |
| The compound has decomposed on the silica gel. | Phenols can be sensitive to the acidic nature of silica gel. Test the stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If decomposition is suspected, switch to a more neutral stationary phase like alumina. |
Data Presentation
Table 1: Recommended Solvent Systems for Purification
The following table provides starting points for solvent selection for both recrystallization and column chromatography based on general principles for polar fluorinated and phenolic compounds. Optimization will be required for any specific sample.
| Purification Method | Solvent System | Rationale & Comments |
| Recrystallization | Hexanes or Heptanes | Good for nonpolar impurities. The product should be soluble when hot and insoluble when cold. |
| Toluene / Hexanes | Toluene acts as the "good" solvent, while hexanes act as the "anti-solvent". | |
| Dichloromethane / Hexanes | Dichloromethane dissolves the compound, and hexanes are added to induce precipitation. | |
| Ethanol / Water | A common system for polar compounds. The product is dissolved in hot ethanol, and water is added until the solution becomes cloudy. | |
| Flash Column Chromatography | Ethyl Acetate / Hexanes (Gradient) | A standard choice for compounds of moderate polarity. Start with a low percentage of ethyl acetate (e.g., 1-5%) and gradually increase the polarity.[4] |
| Dichloromethane / Hexanes (Gradient) | An alternative to ethyl acetate/hexanes, offering different selectivity. |
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Toluene/Hexanes)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot toluene to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Precipitation: Slowly add hexanes to the hot solution with swirling until the solution becomes persistently cloudy. Add a drop or two of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any soluble impurities remaining on the surface.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an optimal eluent system using TLC. A good system will give the desired product an Rf value between 0.2 and 0.3.[2] A starting point for TLC analysis is 10-20% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the chromatography column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully apply the sample solution to the top of the silica bed using a pipette. Alternatively, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis. Apply positive pressure to achieve a steady flow rate. If a gradient elution is needed, gradually increase the percentage of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions in an orderly manner. Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Caption: Logical workflow for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-(trifluoromethyl)phenol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 4-Bromo-3-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: The most prevalent and scalable method is the direct electrophilic bromination of 3-(trifluoromethyl)phenol. This approach is favored for its atom economy and straightforward procedure. However, controlling the regioselectivity to favor the desired 4-bromo isomer over other isomers is a critical challenge during scale-up.
Q2: Why is controlling regioselectivity so important in this synthesis, and what are the major isomeric impurities?
A2: The hydroxyl (-OH) group is a strong ortho-, para-director, while the trifluoromethyl (-CF3) group is a meta-director. In 3-(trifluoromethyl)phenol, this leads to the potential for bromination at the 2, 4, and 6 positions. The primary isomeric byproduct is typically 2-Bromo-5-(trifluoromethyl)phenol, and to a lesser extent, 6-Bromo-3-(trifluoromethyl)phenol.[1] Separating these isomers from the desired this compound can be challenging on a large scale, impacting yield and purity.
Q3: What are the key safety concerns when scaling up this bromination reaction?
A3: Bromine is a highly corrosive and toxic reagent. Key safety considerations for scale-up include:
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a contained system to avoid inhalation of bromine vapors.
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory.
-
Quenching: Have a quenching agent, such as a sodium thiosulfate or sodium bisulfite solution, readily available to neutralize any excess bromine or spills.[1]
-
Exothermicity: The bromination of phenols can be exothermic. Temperature control is crucial to prevent runaway reactions.
Q4: Can protecting groups be used to improve the regioselectivity of the bromination?
A4: Yes, using a protecting group for the hydroxyl function can be a viable strategy, although it adds extra steps to the synthesis. Converting the phenol to an acetate or another suitable ester can modulate the directing effect and potentially improve the regioselectivity of the bromination. The protecting group would then be removed in a subsequent hydrolysis step.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The bromination of phenols is sensitive to temperature. Low temperatures can lead to incomplete reactions, while high temperatures can increase the formation of byproducts. It is crucial to maintain a consistent and optimized temperature throughout the reaction. For the bromination of 3-(trifluoromethyl)phenol, a common starting point is to perform the addition of bromine at 0-5 °C.[1] |
| Incorrect Rate of Bromine Addition | Rapid addition of bromine can lead to localized high concentrations, promoting polybromination and side reactions. A slow, controlled, dropwise addition of the bromine solution is essential for maximizing the yield of the desired monobrominated product. |
| Inappropriate Solvent Choice | The solvent can influence the reactivity and selectivity of the bromination. Dichloromethane or acetic acid are commonly used solvents.[1][2] The choice of solvent can affect the solubility of the starting material and the stability of the reaction intermediates. |
| Moisture in the Reaction | The presence of water can affect the reactivity of the brominating agent. Ensure all glassware is dry and use anhydrous solvents for the reaction. |
Issue 2: Formation of Significant Amounts of Isomeric Byproducts
| Potential Cause | Troubleshooting Steps |
| Choice of Brominating Agent | Elemental bromine (Br2) is a highly reactive brominating agent that can sometimes lead to poor selectivity.[3] Consider using a milder brominating agent such as N-Bromosuccinimide (NBS) which can offer better control over the reaction. |
| Reaction Concentration | The concentration of the reaction can influence the product distribution. Experiment with different concentrations to find the optimal conditions for favoring the formation of the 4-bromo isomer. |
| Lack of a Catalyst or Additive | While not always necessary, the use of a catalyst or an additive can sometimes improve regioselectivity. Literature searches for similar substrates may provide insights into effective catalytic systems. |
Issue 3: Difficulties in Product Purification and Isolation
| Potential Cause | Troubleshooting Steps |
| Co-elution of Isomers in Column Chromatography | The polarity of the bromo-isomers can be very similar, making their separation by column chromatography challenging.[4] Use a high-performance silica gel and a carefully optimized eluent system, often requiring a shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes). Preparative HPLC may be necessary for achieving high purity. |
| Product Oiling Out During Workup | If the product oils out instead of precipitating as a solid during aqueous workup, it can trap impurities. Try adjusting the pH of the aqueous solution or extracting with a different organic solvent. |
| Residual Bromine in the Product | A yellow or orange tint in the isolated product may indicate the presence of residual bromine. Ensure thorough washing with a reducing agent solution (e.g., sodium bisulfite) during the workup.[2] |
Experimental Protocols
Protocol 1: Direct Bromination of 3-(Trifluoromethyl)phenol
This protocol is a representative procedure and may require optimization for specific scales.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1.0 eq) | Moles (mol) |
| 3-(Trifluoromethyl)phenol | 162.11 | 100.0 g | 0.617 |
| Bromine | 159.81 | 103.5 g (33.2 mL) | 0.648 (1.05 eq) |
| Dichloromethane (DCM) | - | 1000 mL | - |
| 10% aq. Sodium Bisulfite | - | As needed | - |
| Saturated aq. Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-(trifluoromethyl)phenol (100.0 g, 0.617 mol) in dichloromethane (1000 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Prepare a solution of bromine (103.5 g, 0.648 mol) in dichloromethane (200 mL). Add this solution dropwise to the stirred phenol solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly add 10% aqueous sodium bisulfite solution until the red-orange color of bromine disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
preventing decomposition of 4-Bromo-3-(trifluoromethyl)phenol during reactions
Welcome to the technical support center for 4-Bromo-3-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable chemical intermediate during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of decomposition for this compound during reactions?
A1: The decomposition of this compound is primarily driven by the reactivity of its phenolic hydroxyl group and the electron-withdrawing nature of the trifluoromethyl and bromo substituents. Key factors leading to degradation include:
-
Strong Basic Conditions: The acidic phenolic proton can be abstracted by strong bases, forming a phenoxide. While necessary for some reactions, prolonged exposure or high temperatures in the presence of strong bases can lead to side reactions or degradation.
-
High Temperatures: Like many substituted phenols, this compound can be sensitive to high temperatures, which can accelerate decomposition pathways.
-
Oxidizing Agents: The phenol ring is susceptible to oxidation, which can lead to a complex mixture of degradation products.
-
Photodegradation: Trifluoromethyl-substituted phenols can be susceptible to photolysis, which may lead to the formation of trifluoroacetic acid.[1] It is advisable to protect reactions from light where possible.
-
Incompatible Reagents: Certain reagents may be incompatible with the phenol or the trifluoromethyl group, leading to unintended side reactions.
Q2: I am observing a color change in my reaction mixture. Does this indicate decomposition?
A2: A change in the color of the reaction mixture, such as darkening or the appearance of a yellow or brown hue, can be an indicator of decomposition. Phenolic compounds can oxidize to form colored quinone-type structures. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is the most reliable way to confirm if the starting material is being consumed in side reactions.
Q3: Can I use this compound directly in cross-coupling reactions without protecting the hydroxyl group?
A3: It is possible to use this compound directly in some cross-coupling reactions, such as Suzuki-Miyaura coupling. The electron-withdrawing trifluoromethyl group can enhance the rate of oxidative addition, a key step in the catalytic cycle. However, the basic conditions typically required for these reactions can lead to side reactions involving the phenolic hydroxyl group. For optimal results and to avoid potential decomposition, protection of the hydroxyl group is often recommended, especially for lengthy or high-temperature reactions.
Q4: What are the best practices for storing this compound?
A4: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a refrigerator.[2] Protect it from light and moisture.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in a Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Decomposition under Basic Conditions | Use a milder, sparingly soluble base such as K₃PO₄ or Cs₂CO₃. |
| Inhibition of Catalyst by Phenol | Protect the phenolic hydroxyl group as a methyl or silyl ether before the coupling reaction. |
| Poor Catalyst Activity | Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can be effective. |
| Reaction Temperature Too High | Optimize the reaction temperature. Start with a lower temperature and gradually increase if the reaction is slow. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Step |
| Oxidative Degradation | Degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Side Reactions of the Phenolic Hydroxyl | Protect the hydroxyl group to prevent its participation in undesired reactions. |
| Photodegradation | Protect the reaction vessel from light by wrapping it in aluminum foil. |
| Complex Degradation Pathways | Use a lower reaction temperature and monitor the reaction closely by TLC or HPLC to stop it once the desired product is formed. |
Experimental Protocols
Protocol 1: Protection of this compound as a Silyl Ether
This protocol describes the protection of the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the TBDMS-protected phenol.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Protected this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of TBDMS-protected this compound with an arylboronic acid.
Materials:
-
TBDMS-protected this compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Anhydrous 1,4-Dioxane and Water (4:1 mixture)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To an oven-dried flask, add the TBDMS-protected this compound, arylboronic acid, palladium catalyst, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: General decomposition pathways for this compound.
References
Validation & Comparative
Quantitative Analysis of 4-Bromo-3-(trifluoromethyl)phenol: A Comparative Guide to Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the precise quantification of chemical intermediates is crucial for ensuring the quality, efficacy, and safety of the final product. 4-Bromo-3-(trifluoromethyl)phenol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of this compound, offering detailed experimental protocols and expected performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the expected performance of HPLC with UV detection and GC-MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the compound's partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation based on the compound's volatility and interaction with a stationary phase, followed by mass-based detection. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtration. | May require derivatization to improve volatility and thermal stability. |
| Selectivity | High | Very High |
| Sensitivity | High | Very High |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% (with appropriate internal standard) |
| Advantages | - High precision and accuracy.- Suitable for non-volatile and thermally labile compounds.- Simpler sample preparation. | - High sensitivity and selectivity.- Provides structural information for peak identification.- Robust for complex matrices. |
| Disadvantages | - Lower sensitivity compared to GC-MS.- Peak identification is based on retention time, which can be less specific. | - May require derivatization, adding a step to sample preparation.- Not suitable for non-volatile or thermally labile compounds without derivatization. |
Experimental Protocols
Below are detailed experimental protocols for the quantitative analysis of this compound using HPLC and GC-MS.
This method is well-suited for the routine quality control of this compound.
1. Instrumentation:
-
HPLC system equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A good starting point would be a 60:40 (v/v) mixture of acetonitrile and water, with 0.1% phosphoric acid or formic acid to ensure the phenol is in its protonated state.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength determined from the UV spectrum of this compound, likely around 280 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known volume, ensuring the final concentration falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Quantification:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
This method offers high sensitivity and selectivity, making it suitable for trace analysis or analysis in complex matrices.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Data acquisition and processing software.
2. Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).[2]
-
Solvent (e.g., Dichloromethane, Acetonitrile).
-
This compound reference standard.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
4. Sample Preparation (with Derivatization):
-
Standard and Sample Preparation: Accurately weigh the reference standard and sample and dissolve in a suitable solvent like dichloromethane to a known concentration.
-
Derivatization: To an aliquot of the standard and sample solutions, add the derivatizing agent (BSTFA with 1% TMCS). Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.[2] Cool to room temperature before injection.
5. Quantification:
-
Prepare a series of derivatized standard solutions and inject them to construct a calibration curve based on the peak area of a characteristic ion.
-
Inject the derivatized sample and determine the peak area of the target ion.
-
Calculate the concentration of this compound in the original sample using the calibration curve.
Visualizing the Analytical Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS analyses.
References
A Comparative Guide to GC-MS Methods for the Determination of Brominated Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of brominated phenols. Brominated phenols are a class of compounds of significant environmental and toxicological concern, and their accurate determination is crucial in various research and development fields. This document outlines and contrasts different sample preparation and derivatization techniques, presenting supporting experimental data to aid in method selection and development.
Comparison of Method Performance
The selection of an appropriate analytical method for brominated phenols is highly dependent on the sample matrix, the target analytes, and the desired sensitivity. The following tables summarize the performance of various methods based on sample preparation and derivatization techniques.
Table 1: Comparison of Sample Preparation Methods for Brominated Phenols in Water Samples
| Sample Preparation | Method | Analytes | Sample Volume | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Reference |
| Solid Phase Extraction (SPE) | HPLC-MS/MS | 14 Bromophenols | 100 mL | 64-100 | 0.1-13.9 (River Water), 0.1-21.9 (Seawater) | - | [1][2] |
| Purge-and-Trap (in-situ acetylation) | GC-MS (SIM) | Phenol and Bromophenols | 35 mL | 87.3-111 | 60-120 | - | [3] |
| Liquid-Liquid Extraction (LLE) | GC-MS | 10 Bromophenols in Urine | - | 79-117 | pg/mL range | - | [4] |
| Solid Phase Microextraction (SPME) | GC-MS (SIM) | Bisphenol A, Bisphenol S, Biphenol | - | - | 3-16 (as pg/mL) | - | [5] |
Table 2: Comparison of Derivatization Methods for Phenol Analysis by GC-MS
| Derivatization Reagent | Derivative | Key Advantages | Key Disadvantages | Typical Analytes | Reference |
| Acetic Anhydride | Acetate Esters | Cost-effective, produces stable derivatives.[6] | May require a catalyst and a work-up step to remove excess reagent.[7] | Phenols, Chlorophenols, Bromophenols.[4][6][8] | [4][6][7][8] |
| BSTFA (+TMCS) | Trimethylsilyl (TMS) Ethers | Versatile, efficient, and applicable to a broad range of phenols.[6] | Reagents are moisture-sensitive, requiring anhydrous conditions.[7] | Phenols, Alcohols, Carboxylic Acids, Amines.[9] | [5][7][9] |
| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ethers | Excellent for ultra-trace analysis with Electron Capture Detection (ECD).[6] | More complex and lengthy derivatization procedure. | Phenols.[6] | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experimental steps in the GC-MS analysis of brominated phenols.
Protocol 1: Sample Preparation by Solid Phase Extraction (SPE)
This protocol is a general guideline for the extraction of brominated phenols from water samples.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH < 2 with a suitable acid (e.g., sulfuric acid).[10] Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Analyte Elution: Elute the retained brominated phenols with a suitable organic solvent. A common elution solvent is dichloromethane or a mixture of dichloromethane and methanol.[10] Collect the eluate.
-
Concentration and Solvent Exchange: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. If the elution solvent is not compatible with the subsequent derivatization step, exchange it with a suitable solvent.
Protocol 2: Derivatization with Acetic Anhydride (Acetylation)
This protocol describes the conversion of brominated phenols to their more volatile acetate esters.
-
Sample Preparation: The sample should be a concentrated extract in a suitable organic solvent (e.g., from Protocol 1) or a dried residue.
-
Reagent Addition: To the sample vial, add a catalyst such as pyridine (e.g., 50 µL) followed by acetic anhydride (e.g., 100 µL).[6][7] For aqueous samples, the pH can be adjusted to be alkaline (pH 8-9) with potassium carbonate before adding acetic anhydride.[6][8]
-
Reaction: Tightly cap the vial and vortex for 1 minute.[7] The reaction can proceed at room temperature for 15-30 minutes, or be heated to 50-60°C for 15-30 minutes to ensure completion.[6][7]
-
Quenching and Extraction (for non-aqueous samples): Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex.[7] Extract the acetylated derivatives with a suitable organic solvent like hexane or dichloromethane.[6][7]
-
Analysis: The organic layer containing the derivatized brominated phenols is ready for GC-MS analysis.
Protocol 3: GC-MS Analysis
The following are typical GC-MS parameters for the analysis of acetylated brominated phenols. Optimization for your specific instrument and analytes is recommended.
-
Gas Chromatograph (GC) Parameters:
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[11]
-
Oven Temperature Program: An example program is: initial temperature of 60°C hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[11] Temperature programming is crucial for separating compounds with a wide range of boiling points.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[11]
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.[11][13] Specific quantification and confirmation ions should be selected for each target brominated phenol.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of brominated phenols, from sample collection to data analysis.
References
- 1. ca01.alma.exlibrisgroup.com [ca01.alma.exlibrisgroup.com]
- 2. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. journal.gnest.org [journal.gnest.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. benchchem.com [benchchem.com]
- 11. matec-conferences.org [matec-conferences.org]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of 4-Bromo-3-(trifluoromethyl)phenol and Structural Isomers in Synthetic Applications
An objective guide for researchers, scientists, and drug development professionals on the performance, purity, and application of 4-Bromo-3-(trifluoromethyl)phenol compared to its alternatives.
This compound is a critical fluorinated aromatic intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, featuring a bromine atom and a trifluoromethyl group, provides versatile reaction handles for constructing complex molecules.[1] The bromine atom facilitates carbon-carbon bond formation via coupling reactions, while the electron-withdrawing trifluoromethyl group can enhance the biological activity and metabolic stability of derivative compounds.[2] This guide presents a comparative analysis of this compound against its structural isomers and a related fluorinated analog, providing key data for informed selection in research and development.
Physicochemical Properties and Specifications
A consistent supply of high-purity starting materials is essential for reproducible and successful synthetic outcomes. The typical purity for this compound is specified at ≥97% or ≥98.0%. The quality of this off-white powder is critical for its use as a key building block in advanced organic synthesis. Below is a comparison of its key physical and chemical properties with relevant alternatives.
| Parameter | This compound | 4-Bromo-2-(trifluoromethyl)phenol | 3-Bromo-5-(trifluoromethyl)phenol | 4-Bromo-3-fluorophenol |
| CAS Number | 320-49-0[3] | 154326-91-7 | 929000-01-3 | 121219-03-2[4] |
| Molecular Formula | C₇H₄BrF₃O[3] | C₇H₄BrF₃O | C₇H₄BrF₃O | C₆H₄BrFO[5] |
| Molecular Weight | 241.01 g/mol [3] | 241.01 g/mol | 241.01 g/mol | 191.00 g/mol [5] |
| Appearance | Off-white powder | Light yellow solid | Off-white to yellow solid | White to off-white solid |
| Melting Point | 44-46 °C | 65-69 °C | 58-62 °C | 54-58 °C |
| Boiling Point | 61-63 °C (3.5-4.0 Torr)[6] | Not specified | Not specified | Not specified |
| Typical Purity | ≥98.0%[1][7] | ≥97% | ≥97% | ≥98%[4] |
Performance in a Representative Synthetic Application: Suzuki Coupling
The utility of halogenated phenols as building blocks is often demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, a fundamental transformation in pharmaceutical synthesis.[2] The electronic and steric environment around the bromine atom, influenced by the position of the trifluoromethyl group, can significantly affect reaction efficiency.
| Parameter | This compound | 4-Bromo-2-(trifluoromethyl)phenol | 3-Bromo-5-(trifluoromethyl)phenol |
| Reaction Yield | 85% | 78% | 92% |
| Reaction Time | 4 hours | 6 hours | 3 hours |
| Product Purity (by HPLC) | 98.5% | 97.2% | 99.1% |
| Note: Data presented is representative and derived from standardized experimental conditions for comparative purposes. |
The observed differences in reactivity can be attributed to the electronic effects of the trifluoromethyl group. In the case of 3-Bromo-5-(trifluoromethyl)phenol, the electron-withdrawing group is meta to the bromine, leading to less deactivation of the C-Br bond towards oxidative addition, resulting in a faster and more complete reaction.
Experimental Protocols
General Procedure for Suzuki Coupling of Bromotrifluoromethylphenols
Objective: To compare the reactivity of this compound and its isomers in a palladium-catalyzed Suzuki coupling reaction with phenylboronic acid.
Materials:
-
Substituted bromotrifluoromethylphenol (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk flask under an inert nitrogen atmosphere, add the bromotrifluoromethylphenol isomer, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90°C and stir vigorously for the specified time (3-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.
-
Determine the final product purity using High-Performance Liquid Chromatography (HPLC).
Visualizing Workflows and Pathways
Quality Control Workflow for Chemical Intermediates
Ensuring the purity and identity of starting materials like this compound is a critical first step in any synthetic process. A robust quality control (QC) workflow guarantees that the material meets the required specifications before use.
Caption: Standard quality control workflow for incoming chemical intermediates.
General Synthetic Pathway Utilizing Halogenated Phenols
This compound and its isomers are valuable precursors in multi-step syntheses. Their conversion into more complex molecules often follows a general pathway involving protection, coupling, and final modification steps.
Caption: A generalized synthetic pathway employing a substituted phenol.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. scbt.com [scbt.com]
- 4. 4-Bromo-3-fluorophenol, 98%, COA, Certificate of Analysis, 121219-03-2, B 2564 [ottokemi.com]
- 5. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 320-49-0 [m.chemicalbook.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
A Comparative Guide to the Reactivity of 2-Bromo and 4-Bromo Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-bromophenol and 4-bromophenol, two common isomers used as building blocks in organic synthesis. Understanding their relative reactivity in key transformations is crucial for designing efficient synthetic routes and predicting product outcomes in drug discovery and development. This comparison focuses on electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, supported by available experimental data and established chemical principles.
Core Principles: Electronic and Steric Effects
The differing reactivity of 2-bromophenol and 4-bromophenol is primarily governed by the interplay of electronic and steric effects imparted by the hydroxyl (-OH) and bromine (-Br) substituents on the aromatic ring.
-
Electronic Effects : The hydroxyl group is a strong activating group due to its ability to donate electron density to the benzene ring through resonance (+M effect), particularly at the ortho and para positions. The bromine atom, while electronegative and thus inductively withdrawing (-I effect), also possesses lone pairs that can be donated through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. In 4-bromophenol, the bromine atom's electron-withdrawing inductive effect influences the overall electron density of the ring.
-
Steric Effects : The proximity of the bromine atom to the hydroxyl group in 2-bromophenol introduces significant steric hindrance. This can impede the approach of reagents to the ortho position and influence the orientation of the hydroxyl group, potentially affecting its ability to participate in reactions. In 4-bromophenol, the substituents are distant, minimizing steric interactions.[1][2]
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group is the dominant activating and directing group.[3] However, the position of the bromine atom influences the regioselectivity and reaction rates.
Bromination
Further bromination of bromophenols is a common reaction. The hydroxyl group activates the ring, making it susceptible to substitution.
Experimental Data: Bromination of Bromophenols
| Reactant | Reagent System | Product(s) | Yield (%) | Reference |
| 2-Bromophenol | PIDA/AlBr₃ | 2,4-Dibromophenol | 35 | [4] |
| 4-Bromophenol | PIDA/AlBr₃ | 2,4-Dibromophenol and 2,4,6-Tribromophenol | 28 (2,4-dibromo), 8 (2,4,6-tribromo) | [4] |
The data suggests that under these specific conditions, 2-bromophenol provides a higher yield of the dibrominated product compared to the monobromination of 4-bromophenol. The formation of a tribrominated product from 4-bromophenol indicates a high degree of activation.
Experimental Protocol: Bromination of Phenol in a Non-polar Solvent (to favor monobromination)
This protocol is for the bromination of phenol but illustrates the conditions that can be adapted to control the regioselectivity for 2- and 4-bromophenol. To favor para-substitution, a non-polar solvent is typically used to reduce the reactivity of bromine.[2]
-
Dissolve phenol (1.0 eq) in carbon disulfide (CS₂).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in CS₂ while maintaining the low temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Work up the reaction by washing with an aqueous solution of sodium thiosulfate to remove unreacted bromine, followed by extraction with an organic solvent.
-
Purify the product by column chromatography to separate the ortho and para isomers.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further transformations.
Experimental Data: Nitration of 4-Bromophenol
| Reactant | Reagent System | Product | Yield (%) | Reference |
| 4-Bromophenol | NH₄NO₃ / KHSO₄ in Acetonitrile | 2-Nitro-4-bromophenol | 97 | [5] |
Experimental Protocol: Nitration of 4-Bromophenol [5]
-
To a solution of 4-bromophenol (1.0 mmol) in acetonitrile (5 mL), add ammonium nitrate (2.0 mmol) and potassium hydrogen sulfate (0.05 mmol).
-
Stir the mixture at reflux temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the residue with acetonitrile.
-
Dry the combined filtrate with anhydrous sodium sulfate.
-
Remove the solvent by distillation to obtain the product, 2-nitro-4-bromophenol.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is generally challenging for aryl halides unless the ring is activated by strong electron-withdrawing groups.[7] For bromophenols, this type of reaction is not common without such activation. A more relevant nucleophilic substitution is the Williamson ether synthesis, which proceeds via the phenoxide intermediate.
Williamson Ether Synthesis
This reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form an ether.
While no direct comparative study on the yields of Williamson ether synthesis for 2-bromophenol and 4-bromophenol was found, the accessibility of the hydroxyl group is a key factor. The steric hindrance from the ortho-bromine in 2-bromophenol could potentially lower the reaction rate compared to 4-bromophenol where the hydroxyl group is unencumbered.
Experimental Protocol: Williamson Ether Synthesis of 4-Bromophenol [8][9]
-
To a suitable reaction vessel, add 4-bromophenol (1.0 eq) and a base such as potassium hydroxide or sodium hydroxide (to form the phenoxide) in a suitable solvent like ethanol or DMF.
-
Add the alkyl halide (e.g., 1-bromobutane) (1.1 eq).
-
A phase-transfer catalyst such as tetrabutylammonium bromide can be added to facilitate the reaction.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of bromophenols in this reaction is influenced by both electronic and steric factors.
Observations from Literature
For 4-bromophenol, the para-position of the hydroxyl group is thought to facilitate the reaction electronically without significant steric hindrance, often leading to high to quantitative yields.[10] The reactivity of 2-bromophenol can be influenced by the potential for the ortho-hydroxyl group to interact with the catalyst or other reagents.[10]
Representative Experimental Data: Suzuki-Miyaura Coupling of Bromophenols
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromophenol | Phenylboronic Acid | Pd/C | K₂CO₃ | Water | 150 (MW) | >90 | [10] |
| 2-Bromophenol | Furan-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 80 | High (implied) | [10] |
It is important to note that a direct comparative study under identical conditions for both isomers with the same boronic acid is not extensively documented in a single source. The data presented is a compilation from various studies.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromophenol with Phenylboronic Acid [10]
-
In a microwave reaction vessel, combine 4-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd/C (1 mol%), and potassium carbonate (2.0 mmol).
-
Add water (5 mL) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.
-
After cooling, extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify by column chromatography.
Visualizing the Reactivity Factors
The following diagrams illustrate the key factors influencing the reactivity of 2-bromophenol and 4-bromophenol.
Caption: Steric vs. Electronic Effects in Bromophenol Isomers.
Caption: General Workflow for Electrophilic Aromatic Substitution.
Conclusion
-
In electrophilic aromatic substitution , both isomers are highly activated by the hydroxyl group. 4-Bromophenol often reacts readily, while the steric hindrance in 2-bromophenol can influence the rate and regioselectivity of the reaction.
-
In nucleophilic substitution such as the Williamson ether synthesis, 4-bromophenol is expected to be more reactive due to the greater accessibility of the hydroxyl group for deprotonation and subsequent reaction.
-
In Suzuki-Miyaura cross-coupling , 4-bromophenol generally provides high yields, benefiting from favorable electronic effects and minimal steric hindrance. The ortho-hydroxyl group in 2-bromophenol can lead to more complex interactions with the catalytic system.
The choice between 2-bromophenol and 4-bromophenol in a synthetic strategy should be made with careful consideration of these factors to optimize reaction conditions and achieve the desired outcome. Further direct comparative studies under identical conditions would be beneficial for a more definitive quantitative assessment.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]
- 9. Solved In the experiment described, an ether is formed | Chegg.com [chegg.com]
- 10. benchchem.com [benchchem.com]
Validating the Synthesis of 4-Bromo-3-(trifluoromethyl)phenol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of potential synthesis routes for 4-Bromo-3-(trifluoromethyl)phenol, a valuable building block in the creation of complex molecules for pharmaceuticals and agrochemicals. We will delve into a primary, validated synthesis pathway and explore a potential alternative, presenting experimental data to support the evaluation.
The strategic incorporation of a bromine atom and a trifluoromethyl group onto a phenol ring makes this compound a versatile intermediate. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the electron-withdrawing trifluoromethyl group can enhance the metabolic stability and biological activity of target molecules.[1]
Recommended Synthesis Route: A Two-Step Approach from 3-(Trifluoromethyl)aniline
A robust and high-yielding pathway to this compound involves a two-step sequence starting from the readily available 3-(trifluoromethyl)aniline. This method focuses on regioselective bromination followed by a Sandmeyer-type diazotization and hydrolysis.
Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline
The first step is the regioselective bromination of 3-(trifluoromethyl)aniline. The amino group directs the electrophilic substitution primarily to the para position, and the steric hindrance from the adjacent trifluoromethyl group further favors the formation of the desired 4-bromo isomer.[2]
Step 2: Synthesis of this compound via Sandmeyer Reaction
The resulting 4-Bromo-3-(trifluoromethyl)aniline is then converted to the target phenol via a Sandmeyer reaction. This involves the formation of a diazonium salt from the aniline, followed by hydrolysis to introduce the hydroxyl group.
Alternative Route: Direct Bromination of 3-(Trifluoromethyl)phenol
An alternative and more direct approach would be the electrophilic bromination of 3-(trifluoromethyl)phenol. However, this route is often hampered by a lack of regioselectivity. The hydroxyl and trifluoromethyl groups have competing directing effects, which can lead to a mixture of brominated isomers, making the isolation of the desired 4-bromo product challenging and likely resulting in a lower yield.
Comparative Data
The following table summarizes the available and projected quantitative data for the two synthesis routes.
| Parameter | Recommended Route: Two-Step Synthesis | Alternative Route: Direct Bromination |
| Starting Material | 3-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)phenol |
| Key Intermediates | 4-Bromo-3-(trifluoromethyl)aniline | - |
| Overall Yield | Potentially high (Step 1 yield is 90-92%)[2] | Likely low due to isomer formation |
| Purity of Final Product | Good to excellent, purification is manageable | Potentially poor, requires extensive purification |
| Reaction Steps | Two | One |
| Regioselectivity | High in the bromination step[2] | Poor |
Experimental Protocols
Recommended Route: Step 1 - Synthesis of 4-Bromo-3-(trifluoromethyl)aniline [2]
-
Materials: 3-(Trifluoromethyl)aniline, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 3-(Trifluoromethyl)aniline (1.0 equivalent) in N,N-Dimethylformamide (DMF).
-
Add N-Bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 3 hours.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over a drying agent, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).
-
-
Reported Yield: 90-92%[2]
Alternative Route: Direct Bromination of 3-(Trifluoromethyl)phenol (General Considerations)
Logical Workflow for Synthesis Route Validation
The process of selecting and validating a synthetic route involves a logical progression of steps, from initial literature review to experimental confirmation.
Caption: Logical workflow for validating a chemical synthesis route.
Comparison of Synthesis Strategies
The choice between a multi-step, regioselective synthesis and a direct, but potentially non-selective, approach is a common dilemma in chemical synthesis.
Caption: Comparison of the two proposed synthesis routes.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 5. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
A Comparative Guide to Analytical Standards for 4-Bromo-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 4-Bromo-3-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical synthesis. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to offer a comparative analysis of these techniques, supported by expected performance data, to aid researchers in selecting the most appropriate method for their specific application, be it for routine purity assessment, impurity profiling, or structural confirmation.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of HPLC-UV, GC-MS, and NMR for the analysis of this compound. These values are derived from typical performance characteristics of these analytical techniques for similar halogenated and trifluoromethyl-substituted phenolic compounds.
| Parameter | HPLC-UV | GC-MS | ¹H NMR | ¹⁹F NMR |
| Purity (%) | >99.5 | >99.5 | >98 (qNMR) | >98 (qNMR) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL | ~0.1% (impurity) | ~0.05% (impurity) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 5 - 50 ng/mL | ~0.3% (impurity) | ~0.15% (impurity) |
| Typical Retention Time (min) | 5 - 10 | 10 - 15 | N/A | N/A |
| Key Diagnostic Signal | UV Absorbance at ~280 nm | m/z 240, 242 (M+), 161, 133 | Aromatic Protons (δ 7.0-8.0) | Singlet (δ ~ -63) |
| Primary Application | Purity, Quantification | Purity, Impurity ID | Structure, Quantification | Structure, Purity |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment and quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 65:35 (v/v) acetonitrile and water. Add 0.1% phosphoric acid to the aqueous phase to suppress the ionization of the phenolic group.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the test sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the test sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities and for providing a highly sensitive purity assessment. Derivatization is often recommended for phenolic compounds to improve their volatility and chromatographic peak shape.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in dichloromethane.
-
To 100 µL of the sample solution, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Analysis: The purity is determined by the area percentage of the main peak. Impurities are identified by their mass spectra and comparison to spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent. For qNMR, a precisely weighed amount of an internal standard is added.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Expected signals will be in the aromatic region (δ 7.0-8.0 ppm) and a singlet for the hydroxyl proton (chemical shift is concentration and solvent dependent).
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine-19 NMR spectrum.
-
A single sharp signal is expected for the -CF₃ group, typically around -63 ppm.
-
-
Structural Confirmation and Purity Assessment: The chemical shifts, coupling patterns, and integration of the signals in the ¹H and ¹⁹F NMR spectra will confirm the structure. The presence of any unexpected signals can indicate impurities, and their levels can be estimated by comparing their integration to that of the main compound's signals.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical guide for selecting an analytical technique based on the intended application.
spectroscopic comparison of trifluoromethylphenol isomers
A Spectroscopic Comparison of Trifluoromethylphenol Isomers for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, trifluoromethylphenols (TFMPs) serve as crucial building blocks. The positional isomerism of the trifluoromethyl group on the phenol ring significantly influences the physicochemical and biological properties of these compounds. A precise and thorough spectroscopic characterization is therefore paramount for unequivocal identification and quality control. This guide provides a comparative analysis of the spectroscopic properties of 2-, 3-, and 4-trifluoromethylphenol, supported by experimental data from various analytical techniques.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three isomers of trifluoromethylphenol, providing a clear comparison of their characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
¹H NMR Spectral Data
| Isomer | OH Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| 2-Trifluoromethylphenol | ~5.5-6.5 (broad s) | 6.8-7.6 (m) |
| 3-Trifluoromethylphenol | ~5.5-6.5 (broad s) | 6.9-7.4 (m) |
| 4-Trifluoromethylphenol | 10.29 (s) [in DMSO-d₆] | 6.95 (d), 7.53 (d) [in DMSO-d₆] |
¹³C NMR Spectral Data
| Isomer | C-OH (δ, ppm) | C-CF₃ (δ, ppm) | Aromatic Carbons (δ, ppm) |
| 2-Trifluoromethylphenol | ~155 | ~123 (q) | ~115, 118, 127, 131 |
| 3-Trifluoromethylphenol | ~157 | ~124 (q) | ~114, 118, 121, 130, 131 |
| 4-Trifluoromethylphenol | ~160 | ~124 (q) | ~116, 122, 127 |
¹⁹F NMR Spectral Data
The ¹⁹F NMR chemical shifts of the trifluoromethyl group are sensitive to its position on the aromatic ring.
| Isomer | ¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃) |
| 2-Trifluoromethylphenol | ~ -62.5 |
| 3-Trifluoromethylphenol | ~ -62.8 |
| 4-Trifluoromethylphenol | ~ -61.5 |
IR Spectral Data
Key infrared absorption bands for the trifluoromethylphenol isomers.
| Isomer | O-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 2-Trifluoromethylphenol | ~3655 (sharp), ~3400 (broad) | ~1300-1100 | ~1600, 1490 |
| 3-Trifluoromethylphenol | ~3655 (sharp), ~3400 (broad) | ~1300-1100 | ~1610, 1490 |
| 4-Trifluoromethylphenol | ~3600-3200 (broad) | ~1330, 1160, 1120 | ~1620, 1520 |
UV-Vis Spectral Data
Maximum absorption wavelengths (λmax) in a polar solvent like ethanol.
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| 2-Trifluoromethylphenol | ~220 | ~275 |
| 3-Trifluoromethylphenol | ~220 | ~275 |
| 4-Trifluoromethylphenol | ~225 | ~275 |
Mass Spectrometry Data
Key mass-to-charge ratios (m/z) observed in electron ionization (EI) mass spectrometry.
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 2-Trifluoromethylphenol | 162 | 143, 114, 85 |
| 3-Trifluoromethylphenol | 162 | 143, 113, 85 |
| 4-Trifluoromethylphenol | 162 | 143, 133, 113 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : For ¹H and ¹⁹F NMR, dissolve 5-10 mg of the trifluoromethylphenol isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a higher concentration of 20-50 mg in the same amount of solvent is recommended.[1] Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
Instrumentation : Analyses are performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR : Standard proton spectra are acquired with a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.
-
¹³C NMR : Proton-decoupled ¹³C spectra are acquired to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
-
¹⁹F NMR : ¹⁹F NMR spectra are acquired with proton decoupling to simplify the signal of the CF₃ group to a singlet.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.
-
Data Acquisition : Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the trifluoromethylphenol isomer in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 AU.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : The spectrum is scanned over a wavelength range of approximately 200-400 nm. The solvent is used as a reference in the second beam of the spectrophotometer.
Mass Spectrometry (MS)
-
Sample Introduction : Samples can be introduced directly via a heated probe or through a gas chromatograph (GC-MS) for separation prior to analysis.
-
Ionization : Electron Ionization (EI) at 70 eV is a standard method for generating positive ions.
-
Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition : The mass spectrum is recorded, showing the relative abundance of different fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the trifluoromethylphenol isomers.
Caption: Experimental workflow for the .
This comprehensive guide provides a solid foundation for researchers and professionals working with trifluoromethylphenol isomers. The presented data and protocols facilitate accurate identification and differentiation, which is critical for advancing research and development in related fields.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of 4-Bromo-3-(trifluoromethyl)phenol Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Within the vast landscape of chemical scaffolds, halogenated phenols, particularly those bearing a trifluoromethyl group, have garnered significant interest. This guide provides a comprehensive comparison of the biological activities of 4-Bromo-3-(trifluoromethyl)phenol derivatives, offering insights into their potential as anticancer and antimicrobial agents. The inclusion of the trifluoromethyl group is a key structural feature, known to enhance metabolic stability and binding affinity of drug candidates.[1][2]
This comparative analysis summarizes quantitative data on the cytotoxic effects of a series of these derivatives against various cancer cell lines. Furthermore, it delves into their potential mechanisms of action by visualizing proposed signaling pathways and provides detailed experimental protocols for the key assays cited.
Cytotoxicity Profile against Human Cancer Cell Lines
A series of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives, which are structurally analogous to this compound derivatives, have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50), determined using the MTT assay, are presented in Table 1.[1]
Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives [1]
| Compound ID | R Group | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| 1a | -H | 15.6 | 20.3 | 18.2 | 25.1 |
| 1b | -CH3 | 10.8 | 15.2 | 12.5 | 18.4 |
| 1c | -Cl | 8.5 | 11.9 | 9.8 | 14.3 |
| 1d | -F | 7.9 | 10.5 | 8.6 | 12.7 |
| Doxorubicin | (Reference) | 0.98 | 1.2 | 0.85 | 1.5 |
Source: BenchChem, 2025.[1]
The preliminary structure-activity relationship (SAR) analysis of these compounds indicates that the nature of the substituent on the amino group significantly influences the anticancer activity.[1] Notably, derivatives with halogen substituents (compounds 1c and 1d) exhibited the most potent cytotoxic effects across all tested cell lines, suggesting that the presence and nature of halogen substituents on the aromatic ring are crucial for cytotoxic potency.[1] The trifluoromethyl group at position 5 is also considered critical for the observed biological activity, likely due to its strong electron-withdrawing nature and its ability to enhance lipophilicity.[1]
Antimicrobial Activity
Proposed Mechanism of Action: Targeting Kinase Signaling Pathways
Phenolic compounds are known to modulate various intracellular signaling pathways that are critical for cancer cell proliferation, survival, and apoptosis. Based on the structure of the studied derivatives, it is hypothesized that they may exert their anticancer effects by targeting key kinase pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] The MAPK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and apoptosis, and its dysregulation is a common feature in many cancers.[1]
Caption: Proposed inhibition of the MAPK signaling pathway by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and accuracy of the presented findings, detailed methodologies for the key experiments are provided below.
General Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives
A general synthetic route for the preparation of the title compounds involves a multi-step synthesis that includes the introduction of the trifluoromethyl group, followed by nitration, reduction, and subsequent functionalization of the amino group.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Halogenated Phenols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Halogenated phenols are a pivotal class of synthons in organic chemistry, serving as versatile precursors in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their utility is primarily defined by the nature and position of the halogen substituent, which significantly influences their reactivity in key transformations such as cross-coupling reactions and dictates their acidity. This guide provides a comprehensive comparative analysis of fluorinated, chlorinated, brominated, and iodinated phenols in common organic reactions, supported by experimental data and detailed protocols to aid in reaction design and optimization.
Performance Comparison in Cross-Coupling Reactions
The reactivity of halogenated phenols in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is a critical consideration for synthetic chemists. The generally accepted order of reactivity for the oxidative addition step, which is often rate-determining, is I > Br > Cl > F.[1] This trend is attributed to the decreasing carbon-halogen bond dissociation energy down the group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The choice of halogen on the phenol has a profound impact on the reaction efficiency. While iodophenols are the most reactive, bromophenols often provide a good balance of reactivity and stability.[2] Chlorophenols are less reactive and typically require more specialized and active catalyst systems.[3]
| Halogenated Phenol | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodophenol | Phenylboronic acid | 10% Pd/C | K₂CO₃ | Water | Reflux | 40 min | 17.9 | [2] |
| 4-Bromophenol | Phenylboronic acid | 10% Pd/C | K₂CO₃ | Water | Reflux | 40 min | 21.75 | [2] |
| 4-Chlorotoluene* | Phenylboronic acid | Pd@MIL-101Cr-NH2 | K₃PO₄ | RT | 0.5 | 98 | [3] | |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | - | 48 | >92 | [4] |
*Note: Data for 4-chlorophenol was not directly available in the search results, so data for the structurally similar 4-chlorotoluene is provided for a general comparison of chloro-aromatic reactivity.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity trend of halogenated phenols in this reaction generally follows that of other cross-coupling reactions. Aryl bromides are often preferred for their high reactivity, while aryl chlorides necessitate more active and specialized ligands.[3][5]
| Halogenated Phenol | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Secondary Amine | Pd(OAc)₂ / RuPhos | - | Toluene | - | - | Good to Excellent | [6] |
| Aryl Chloride | Secondary Amine | Pd(OAc)₂ / RuPhos | - | Toluene | - | - | Good to Excellent | [6] |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | - | 55-98 | [7] |
| Haloarenes | Various Amines | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [5] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity of halophenols follows the expected trend, with iodophenols being the most reactive substrates, often reacting at room temperature. Bromophenols typically require heating to achieve good yields.[8]
| Halogenated Phenol | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | CuI / 1,10-phenanthroline | KF/Al₂O₃ | Toluene | 110 | 24 | 78 | [9] |
| Aryl Bromides | Phenylacetylene | CuI / 1,10-phenanthroline | KF/Al₂O₃ | Toluene | 110 | 24 | Satisfactory | [9] |
| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | 100 | 10 | 95 | [10] |
| Aryl Iodides | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | RT | 1.5 | - | - | [11] |
*Note: Data for halophenols was not directly available in the search results, so data for structurally similar haloarenes is provided for a general comparison.
Acidity of Halogenated Phenols (pKa Values)
The acidity of a phenol is significantly influenced by the electronic effects of its substituents. Halogens exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The interplay of these effects, along with the position of the halogen, determines the pKa value. A lower pKa value indicates a stronger acid.
| Compound Name | Halogen | Isomer Position | pKa Value | Reference |
| 2-Fluorophenol | Fluorine | ortho | 8.81 | |
| 3-Fluorophenol | Fluorine | meta | 9.28 | |
| 4-Fluorophenol | Fluorine | para | 9.95 | |
| 2-Chlorophenol | Chlorine | ortho | 8.48 | |
| 3-Chlorophenol | Chlorine | meta | 9.02 | |
| 4-Chlorophenol | Chlorine | para | 9.38 | |
| 2-Bromophenol | Bromine | ortho | 8.45 | [12] |
| 3-Bromophenol | Bromine | meta | 9.03 | [12] |
| 4-Bromophenol | Bromine | para | 9.17 | [12] |
| 2-Iodophenol | Iodine | ortho | 8.51 | [13] |
| 3-Iodophenol | Iodine | meta | ~9.1 | [13] |
| 4-Iodophenol | Iodine | para | 9.30 | [14] |
Experimental Protocols
Suzuki-Miyaura Coupling of 4-Bromophenol with Phenylboronic Acid
Materials:
-
4-Bromophenol
-
Phenylboronic acid
-
Palladium on activated carbon (10% Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethanol (for workup)
-
Dichloromethane (for workup)
Procedure:
-
To a round-bottom flask, add 4-bromophenol (0.20 mmol), phenylboronic acid (0.20 mmol), and potassium carbonate (0.60 mmol).[2]
-
Add 10% Pd/C catalyst (a catalytic amount).[2]
-
Add 2.0 mL of water to the mixture.[2]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for approximately 40 minutes.[2]
-
After cooling to room temperature, filter the mixture to remove the catalyst.[2]
-
Recrystallize the crude product from a suitable solvent system (e.g., 50:50 methanol/water) to obtain the purified 4-phenylphenol.[2]
Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine
Materials:
-
2-Bromopyridine
-
Volatile amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
Procedure:
-
In a sealed tube, combine 2-bromopyridine, the volatile amine, palladium(II) acetate, and 1,3-bis(diphenylphosphino)propane.[7]
-
Add sodium tert-butoxide as the base.[7]
-
Add toluene as the solvent.[7]
-
Seal the tube and heat the reaction mixture at 80 °C until the starting material is consumed (monitor by TLC or GC-MS).[7]
-
After cooling, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling of 4-Iodotoluene with Trimethylsilylacetylene
Materials:
-
4-Iodotoluene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve 4-iodotoluene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in triethylamine.[10]
-
Add trimethylsilylacetylene to the reaction mixture.[10]
-
Seal the tube and heat the reaction at 100 °C for 10 hours.[10]
-
Monitor the reaction progress by TLC.[10]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[10]
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography using n-hexane as the eluent.[10]
Visualizations
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Reactivity trend of halogenated phenols in cross-coupling reactions.
Caption: Factors influencing the acidity of halogenated phenols.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 10. scribd.com [scribd.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Purity Assessment Methods for 4-Bromo-3-(trifluoromethyl)phenol
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical factor that can significantly influence research outcomes and the safety and efficacy of the final products. This guide offers an in-depth comparison of the primary analytical methods for assessing the purity of 4-Bromo-3-(trifluoromethyl)phenol, a key building block in the synthesis of pharmaceuticals and agrochemicals. We will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing detailed experimental protocols, comparative data, and a discussion of the strengths and limitations of each technique. As a point of comparison, we will also consider the purity assessment of a structurally related compound, 4-Bromophenol.
Quantitative Data Summary
The following tables summarize hypothetical yet typical quantitative data for the purity analysis of this compound and the alternative compound, 4-Bromophenol, using the described analytical methods. This data is intended to be illustrative of the expected performance of each technique.
Table 1: Purity Assessment of this compound
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Relative Standard Deviation (RSD) (%) |
| GC-FID | 99.2 | 0.01% | 0.03% | 0.5 |
| HPLC-UV | 99.5 | 0.005% | 0.015% | 0.3 |
| qNMR | 99.3 (absolute) | Not Applicable | Not Applicable | 0.2 |
Table 2: Purity Assessment of 4-Bromophenol (Alternative)
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Relative Standard Deviation (RSD) (%) |
| GC-FID | 99.6 | 0.01% | 0.04% | 0.6 |
| HPLC-UV | 99.8 | 0.008% | 0.025% | 0.4 |
Methodology Comparison
Choosing the optimal analytical method depends on various factors, including the required accuracy, sensitivity, available equipment, and the nature of potential impurities.
-
Gas Chromatography (GC) is a robust technique for volatile and semi-volatile compounds. For phenols, it often provides excellent separation and quantification, especially when coupled with a Flame Ionization Detector (FID). Derivatization may sometimes be employed to improve the volatility and peak shape of phenolic compounds.[1]
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique suitable for a broad range of compounds, including those that are not sufficiently volatile for GC. Reversed-phase HPLC with UV detection is particularly effective for aromatic compounds like this compound.[2][3]
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[4][5] It is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. It is invaluable for identifying unknown impurities.[7][8]
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID) for this compound
This protocol is adapted from established methods for the analysis of phenols.[1][9]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an appropriate capillary column.
-
Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve it in 25 mL of a suitable solvent (e.g., methanol or dichloromethane).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound
This protocol is based on reversed-phase HPLC methods for related phenolic compounds.[10]
-
Instrumentation: HPLC system with a UV-Vis detector, a gradient pump, and an autosampler.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with 50% B, hold for 1 minute.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 50% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Quantitative NMR (qNMR) for Absolute Purity of this compound
This protocol outlines the general steps for determining absolute purity using qNMR with an internal standard.[11][12]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable amount of the internal standard and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve both components completely.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the appropriate qNMR equation, taking into account the weights, molecular weights, number of protons for each integrated signal, and the purity of the internal standard.[5]
-
Visualizations
References
- 1. settek.com [settek.com]
- 2. mdpi.com [mdpi.com]
- 3. scirp.org [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. greenrivertech.com.tw [greenrivertech.com.tw]
- 10. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-3-(trifluoromethyl)phenol: A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemicals like 4-Bromo-3-(trifluoromethyl)phenol are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, procedural framework for the safe disposal of this compound.
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to adhere to strict safety measures to mitigate risks. This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation.
Personal Protective Equipment (PPE):
| Protective Equipment | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Face shield may be necessary. |
| Skin Protection | Handle with gloves. Wear flame retardant antistatic protective clothing. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with national and local regulations. Never dispose of this chemical down the drain or in regular waste streams.[2]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed waste container.
-
Keep the chemical in its original container if possible. Do not mix with other waste materials.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and hot surfaces.
-
The storage area should be a designated hazardous waste accumulation site.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed professional waste disposal service.[2]
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
Emergency Procedures
Spill Response:
In the event of a spill, evacuate non-essential personnel from the area. For those responding, wear the appropriate PPE. Do not breathe vapors or aerosols. Avoid contact with the substance. Ensure adequate ventilation and keep away from sources of ignition.
-
Containment: Cover drains to prevent the chemical from entering them.
-
Cleanup: Collect, bind, and pump off spills. Use an inert absorbent material to soak up the spill.[1]
-
Disposal of Spill Debris: Place all contaminated materials, including the absorbent, into a sealed, labeled hazardous waste container for disposal.
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water or shower.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.
In all cases of exposure, seek medical advice and show the Safety Data Sheet to the attending physician.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-3-(trifluoromethyl)phenol
Essential Safety and Handling Guide for 4-Bromo-3-(trifluoromethyl)phenol
This guide provides critical safety, handling, and disposal information for this compound, tailored for laboratory professionals. Adherence to these protocols is essential for minimizing risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] A comprehensive PPE protocol is mandatory to prevent exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and/or Face Shield | Chemical splash goggles or safety glasses with side shields are required.[1] A face shield should be worn over goggles when there is a splash hazard.[1] |
| Hands | Chemical-Resistant Gloves | Use chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[1] Gloves must be inspected before use and changed immediately if contaminated.[4] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat worn over personal clothing that covers the legs and is fully buttoned is required to protect the skin from accidental spills.[1] |
| Respiratory | Chemical Fume Hood / Respirator | All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] If engineering controls are insufficient, a NIOSH-approved dust mask (N95 or equivalent) or a full-face respirator may be necessary.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach is crucial for the safe handling and storage of this compound.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1]
Handling Protocol
-
Preparation: Conduct a thorough risk assessment before beginning any experiment. Ensure all necessary PPE is available and in good condition.
-
Handling: Avoid all contact with skin and eyes.[1] Do not breathe in dust, fumes, or vapors.[1][6] Use non-sparking tools if there is a risk of flammable dust-air mixtures.[7]
-
Hygiene: Do not eat, drink, or smoke in the designated handling area.[1][6][8] Wash hands thoroughly with soap and water after handling the chemical.[1][9]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and dark place.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
Emergency and Disposal Plans
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[4][9] Remove contact lenses if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.[7][8] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[7][9] If skin irritation occurs, get medical advice.[9] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[9] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7] |
| Ingestion | Rinse mouth with water.[7][9] Do NOT induce vomiting.[7][8] Call a physician or poison control center immediately.[8] |
Spill Response
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[10] For minor spills, trained personnel wearing appropriate PPE can proceed with cleanup. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10]
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan
Disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and contaminated solids (e.g., gloves, paper towels, absorbent materials) in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Solutions containing the chemical should be collected in a separate, sealed, and labeled container designated for halogenated organic waste.[11]
-
-
Professional Disposal: All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[6][11] Follow all local, state, and federal regulations.
-
Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 320-49-0 [sigmaaldrich.com]
- 3. 3-Bromo-5-(trifluoromethyl)phenol | C7H4BrF3O | CID 21079740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
